6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRPBXDXBYWNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470044 | |
| Record name | 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459448-06-7 | |
| Record name | 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine. This molecule is of interest to the medicinal chemistry and drug development community due to its unique structural motifs, which are prevalent in various biologically active compounds. This document outlines a detailed synthetic protocol, methods for purification, and a full suite of analytical techniques for structural elucidation and characterization.
Overview and Rationale
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 6-position and an isopropyl group at the 3-position offers opportunities for further structural modifications and exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for various cross-coupling reactions, enabling the synthesis of a diverse library of analogues.
This guide details a reliable two-step synthetic pathway to 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine, commencing with commercially available starting materials.
Synthetic Pathway
The synthesis of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine is achieved through a two-step process:
-
Hydrazone Formation: Condensation of 2-hydrazinyl-5-bromopyridine with isobutyraldehyde to form the corresponding hydrazone intermediate.
-
Oxidative Cyclization: Intramolecular cyclization of the hydrazone intermediate, mediated by an oxidizing agent such as N-Chlorosuccinimide (NCS), to yield the final triazolo[4,3-a]pyridine ring system.
Below is a graphical representation of the synthetic workflow.
Caption: Synthetic workflow for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry data can be obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
Step 1: Synthesis of 5-bromo-2-(2-isopropylidenehydrazinyl)pyridine (Hydrazone Intermediate)
-
To a solution of 2-hydrazinyl-5-bromopyridine (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add isobutyraldehyde (1.2 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction should be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine
-
The crude 5-bromo-2-(2-isopropylidenehydrazinyl)pyridine (1.0 mmol) is dissolved in a minimum amount of dry N,N-dimethylformamide (DMF) (approximately 10 mL).
-
The mixture is cooled in an ice bath to 0 °C.
-
N-Chlorosuccinimide (NCS) (1.1 mmol) is added portion-wise to the reaction mixture, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.
-
The reaction mixture is stirred at 0 °C for approximately 1 hour, after which it is allowed to warm to room temperature.
-
Reaction completion is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of a solid.
-
The solid product is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
Characterization Data
The structural identity and purity of the synthesized 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine should be confirmed by a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrN₃ |
| Molecular Weight | 240.10 g/mol |
| Appearance | Expected to be a pale yellow solid. |
| CAS Number | 459448-06-7 |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on the analysis of structurally similar molecules.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and aromatic protons of the pyridine ring. Chemical shifts will be influenced by the bromine substituent and the triazole ring. |
| ¹³C NMR | Resonances for the isopropyl carbons and the aromatic carbons of the fused ring system. |
| Mass Spec (HRMS) | The calculated exact mass for [M+H]⁺ (C₉H₁₁BrN₃⁺) should be observed, showing the characteristic isotopic pattern for bromine. |
| FT-IR | Characteristic peaks for C-H, C=N, and C-Br bonds. |
Logical Relationship of Characterization
The following diagram illustrates the logical flow of the characterization process to confirm the structure of the synthesized compound.
Caption: Logical flow for the structural characterization of the final product.
Safety and Handling
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. N-Chlorosuccinimide is a corrosive and moisture-sensitive reagent and should be handled with care. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and characterization of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine. The described method is efficient and relies on readily available starting materials, making it a valuable procedure for researchers in the fields of organic synthesis and medicinal chemistry. The comprehensive characterization data provides a benchmark for the successful synthesis of this novel compound.
References
"physical and chemical properties of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine and its hydrochloride salt. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines information from commercial suppliers with plausible experimental protocols and expected properties derived from related structures.
Core Compound Properties
6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The presence of a bromine atom and an isopropyl group on the core structure influences its physicochemical properties and potential biological interactions.
Data Presentation: Physical and Chemical Properties
| Property | 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine | 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine hydrochloride |
| CAS Number | 459448-06-7[3] | 668980-99-2 |
| Molecular Formula | C₉H₁₀BrN₃[3] | C₉H₁₀BrN₃ · HCl |
| Molecular Weight | 240.1 g/mol | 276.56 g/mol |
| Appearance | Yellow liquid[3] | Solid |
| Melting Point | Not available | 241-246 °C |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Likely soluble in water and polar protic solvents. |
| Storage | Sealed in dry, room temperature.[2] Shipped at 2-8°C.[3] | Store in a cool, dry place. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common method for the synthesis of the[1][2]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine derivative with a suitable carboxylic acid or its derivative.
Caption: Proposed synthesis of 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Hydrazinyl-5-bromopyridine
-
To a solution of 2-chloro-5-bromopyridine in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-hydrazinyl-5-bromopyridine.
Step 2: Synthesis of the Acylhydrazide Intermediate
-
Dissolve 2-hydrazinyl-5-bromopyridine in a suitable aprotic solvent like dichloromethane or THF.
-
Cool the solution in an ice bath and add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Slowly add isobutyryl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude acylhydrazide intermediate.
Step 3: Cyclization to 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine
-
Treat the crude acylhydrazide intermediate with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Heat the reaction mixture at an elevated temperature for a period of time, monitoring the reaction progress by TLC.
-
After completion, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine.
Spectral Data (Expected)
Specific spectral data for 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine is not publicly available. The following are expected spectral characteristics based on its structure:
Expected ¹H NMR Spectral Features:
-
A doublet and a septet in the aliphatic region corresponding to the methyl and methine protons of the isopropyl group, respectively.
-
Signals in the aromatic region corresponding to the protons on the pyridine ring. The bromine atom at position 6 will influence the chemical shifts and coupling constants of these protons.
Expected ¹³C NMR Spectral Features:
-
Signals in the aliphatic region for the carbons of the isopropyl group.
-
Multiple signals in the aromatic/heteroaromatic region for the carbons of the fused ring system. The carbon bearing the bromine atom would be expected to show a characteristic chemical shift.
Expected Mass Spectrometry Data:
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. For C₉H₁₀BrN₃, the expected m/z for the molecular ion would be around 240.00 and 242.00.
Chemical Reactivity and Stability
The reactivity of the[1][2]triazolo[4,3-a]pyridine ring system is influenced by the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen. The bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the synthesis of a diverse library of derivatives.
The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place, away from strong oxidizing agents, is recommended.[2]
Potential Biological Activities and Signaling Pathways
While no specific biological studies on 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine have been reported, the broader class of[1][2]triazolo[4,3-a]pyridine derivatives has shown a wide range of pharmacological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.
General Biological Activities of the[1][2]Triazolo[4,3-a]pyridine Scaffold:
-
Antimicrobial and Antifungal: Many derivatives have been investigated for their activity against various bacterial and fungal strains.
-
Anticancer: Some compounds have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory: The scaffold has been explored for its potential to modulate inflammatory pathways.
-
Enzyme Inhibition: A notable study identified[1][2]triazolo[4,3-a]pyridine derivatives as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. This pathway is crucial for regulating the immune response against tumor cells.
Potential Signaling Pathway Involvement
Given the reported activity of related compounds, a logical workflow for investigating the biological activity of 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine would involve initial screening against a panel of cancer cell lines, followed by more focused assays based on the results.
Caption: A logical workflow for investigating the biological activity of the title compound.
Safety Information
The hydrochloride salt of 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine is classified with the GHS07 pictogram, indicating that it can be an irritant, and has a "Warning" signal word. The hazard statement H319 indicates that it causes serious eye irritation. Precautionary statements include P305 + P351 + P338, which provides instructions for eye contact. For the free base, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine represents an interesting chemical entity within the pharmacologically relevant class of triazolopyridines. While specific experimental data for this compound is limited in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential biological evaluation. The versatile chemistry of the triazolopyridine scaffold, combined with the potential for further modification at the bromine position, makes this compound a promising starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological profile.
References
Structural Analysis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (CAS 459448-06-7): A Technical Overview
Structural Analysis of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine (CAS 459448-06-7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Identification and Physicochemical Properties
The compound identified by CAS number 459448-06-7 is chemically named 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine. Its molecular formula is C₉H₁₀BrN₃, and it has a molecular weight of approximately 240.1 g/mol . This molecule belongs to the class of fused heterocyclic compounds, specifically a triazolopyridine, which are known for their diverse biological activities and are of significant interest in medicinal chemistry. The hydrochloride salt of this compound is also documented under CAS number 668980-99-2.
While detailed experimental data remains limited in publicly accessible literature, a summary of available physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN₃ | - |
| Molecular Weight | 240.1 g/mol | - |
| CAS Number | 459448-06-7 | - |
| Appearance | Solid (for hydrochloride salt) | |
| Melting Point | 241-246 °C (for hydrochloride salt) |
Structural Elucidation: A Methodological Approach
Caption: Standard workflow for the synthesis and structural elucidation of a novel chemical entity.
Experimental Protocols for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and environment of protons. Expected signals would include those for the isopropyl group (a doublet and a septet) and aromatic protons on the pyridine ring.
-
¹³C NMR: Would identify the number of unique carbon atoms. The spectrum would show distinct signals for the isopropyl carbons and the carbons of the fused ring system.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish connectivity between protons and carbons, confirming the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information.
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-Br bonds would be expected.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for 6-Bromo-3-isopropyl-[1][2]triazolo[4,3-a]pyridine, the broader class of triazolopyridine derivatives has been investigated for a range of therapeutic applications. These include roles as inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors, and as potential antipsychotic agents.
Given this context, a hypothetical signaling pathway that could be modulated by a triazolopyridine derivative is depicted below. This is a generalized representation and has not been experimentally validated for the specific compound .
Spectroscopic Analysis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the heterocyclic compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document serves as a foundational guide, outlining the expected spectroscopic characteristics and providing standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The provided methodologies are based on established practices for the analysis of related organic and heterocyclic compounds. This guide is intended to support researchers in the synthesis, identification, and purification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and its analogs.
Chemical Structure and Properties
-
IUPAC Name: 6-Bromo-3-(1-methylethyl)-[1][2][3]triazolo[4,3-a]pyridine
-
Molecular Formula: C₉H₁₀BrN₃
-
Molecular Weight: 240.1 g/mol
-
CAS Number: 459448-06-7
Spectroscopic Data Summary
¹H NMR (Proton NMR) Data
Table 1: Hypothetical ¹H NMR Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~1.4 | Doublet | ~7.0 | 6H | -CH(CH₃ )₂ |
| ~3.5 | Septet | ~7.0 | 1H | -CH (CH₃)₂ |
| ~7.0 | Doublet | ~9.5 | 1H | Aromatic Proton |
| ~7.6 | Doublet | ~9.5 | 1H | Aromatic Proton |
| ~8.0 | Singlet | - | 1H | Aromatic Proton |
¹³C NMR (Carbon NMR) Data
Table 2: Hypothetical ¹³C NMR Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Chemical Shift (δ) ppm | Assignment |
| ~22.0 | -CH(C H₃)₂ |
| ~30.0 | -C H(CH₃)₂ |
| ~115.0 | Aromatic C-Br |
| ~120.0 - 140.0 | Aromatic CH |
| ~150.0 - 160.0 | Aromatic C (fused rings) |
IR (Infrared) Spectroscopy Data
Table 3: Hypothetical IR Absorption Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2970-2870 | Medium | C-H stretch (aliphatic) |
| ~1600-1450 | Strong | C=C and C=N stretch (ring) |
| ~1470-1430 | Medium | C-H bend (aliphatic) |
| ~1100-1000 | Strong | C-N stretch |
| ~700-600 | Strong | C-Br stretch |
MS (Mass Spectrometry) Data
Table 4: Hypothetical Mass Spectrometry Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| m/z Ratio | Relative Intensity (%) | Assignment |
| 241.0 | High | [M+H]⁺ (with ⁸¹Br) |
| 239.0 | High | [M+H]⁺ (with ⁷⁹Br) |
| 198.0 | Medium | [M - C₃H₅]⁺ (loss of isopropyl group) |
| 159.0 | Low | [M - Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (for a solid sample):
-
Ensure the sample is dry and free of solvent.
-
For the Attenuated Total Reflectance (ATR) method, place a small amount of the solid sample directly on the ATR crystal.
-
For the KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]
-
Further dilute this stock solution to the working concentration required by the instrument, typically in the low µg/mL to ng/mL range.[4]
-
Filter the final solution if any particulate matter is present to avoid clogging the instrument.[4]
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition determination.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
A Comprehensive Technical Guide on the Biological Activity Screening of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents. Derivatives of this and related structures, such as triazolopyrazines, have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][4] Specifically, modifications on the triazolopyridine ring have led to the development of potent inhibitors for kinases like c-Met and VEGFR-2, which are crucial targets in oncology.[4] Furthermore, the broader class of pyridine-containing compounds has been extensively explored for antimicrobial properties.[5][6] This document outlines a comprehensive, albeit representative, technical framework for the biological activity screening of a specific derivative, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine . The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a detailed guide for researchers investigating the therapeutic potential of this molecule.
Experimental Protocols
In Vitro Anticancer Activity Screening
A fundamental step in evaluating the potential of a novel compound as an anticancer agent is to assess its cytotoxicity against a panel of human cancer cell lines.
a) Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines would be selected to represent various cancer types. For instance:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical adenocarcinoma
-
HT-29: Colorectal adenocarcinoma[7]
-
K562: Chronic myelogenous leukemia
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
b) MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Screening
The antimicrobial potential of the compound would be evaluated against a panel of pathogenic bacterial and fungal strains.
a) Microbial Strains
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[7]
-
Fungi: Candida albicans (e.g., ATCC 10231)[7]
b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a microbial inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound | MCF-7 (µM) | A549 (µM) | HeLa (µM) | HT-29 (µM) | K562 (µM) |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | 12.5 | 18.2 | 25.1 | 15.8 | 9.7 |
| Doxorubicin (Reference) | 0.8 | 1.1 | 0.9 | 1.5 | 0.5 |
Table 2: In Vitro Antimicrobial Activity (MIC Values)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | 32 | 64 | >128 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.5 | 1 | N/A |
| Fluconazole (Reference) | N/A | N/A | N/A | 2 |
Visualizations
Caption: General workflow for the biological screening of the target compound.
Caption: Hypothetical signaling pathway inhibited by the target compound.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Discovery of Novel 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][4] Derivatives of this class have shown a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][3] The parent compound, 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine, serves as a valuable starting point for the development of new therapeutic agents. This technical guide outlines a systematic approach to the discovery of novel analogs, from synthesis to biological evaluation.
Synthetic Strategy for Analog Generation
The synthesis of novel analogs of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine can be achieved through a variety of established chemical methodologies. A common and effective approach involves the cyclization of a substituted hydrazinylpyridine. The general synthetic route allows for diversification at multiple points to generate a library of analogs for structure-activity relationship (SAR) studies.
A plausible synthetic pathway begins with the condensation of a hydrazine with a suitable carboxylic acid or its derivative, followed by a cyclization reaction to form the triazolo[4,3-a]pyridine core. The bromine atom at the 6-position is particularly useful as it can be functionalized further through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.[2]
General Experimental Protocol: Synthesis of the Triazolo[4,3-a]pyridine Core
-
Hydrazine Formation: To a solution of 5-bromo-2-chloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. After cooling, the resulting 5-bromo-2-hydrazinylpyridine can be isolated by filtration.
-
Condensation and Cyclization: The 5-bromo-2-hydrazinylpyridine is then reacted with isobutyryl chloride (to introduce the isopropyl group) in a solvent like acetonitrile. The intermediate acylhydrazine can be isolated or directly cyclized. Cyclization is often achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine core structure.[1]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the desired compound. Characterization is performed using techniques like 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation and Screening Cascade
Given the broad spectrum of activity of triazolopyridine derivatives, a tiered screening approach is recommended to identify the most promising analogs. Initial in vitro screening should focus on a panel of assays relevant to the desired therapeutic area. For instance, based on the known activities of related compounds, initial assays could include antibacterial minimum inhibitory concentration (MIC) assays or kinase inhibition assays.[1][2]
Hypothetical Screening Data for a Series of Analogs
Below is an illustrative table of hypothetical screening data for a series of newly synthesized analogs. In this example, the analogs are evaluated for their inhibitory activity against a target kinase and their antibacterial activity against Staphylococcus aureus.
| Compound ID | R1-substituent (at 6-position) | Kinase Inhibition IC50 (nM) | S. aureus MIC (µg/mL) |
| Parent | -Br | 850 | >64 |
| Analog-1 | -Phenyl | 450 | 32 |
| Analog-2 | -4-Fluorophenyl | 220 | 16 |
| Analog-3 | -Morpholine | 1500 | >64 |
| Analog-4 | -Thiophene | 310 | 8 |
Key Experimental Protocol: Kinase Inhibition Assay
This protocol describes a representative in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
-
Reagents and Materials: Test compounds, target kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using the detection reagent, which generates a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Workflow and Pathway Diagrams
The following diagrams illustrate a typical workflow for the discovery of new drug candidates and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: A generalized workflow for the discovery of new therapeutic analogs.
Caption: A hypothetical MAPK/ERK signaling pathway targeted by an inhibitor.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Preliminary Pharmacological Profile of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective preliminary pharmacological profile for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine based on the known biological activities of the broader triazolo[4,3-a]pyridine class of compounds. The information presented herein is intended for research and development purposes and should be validated through empirical testing of the specific compound.
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide outlines a potential pharmacological profile for the novel compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, detailing hypothetical biological activities, comprehensive experimental protocols for their evaluation, and illustrative workflows.
Potential Pharmacological Activities
Based on the activities of structurally related triazolo[4,3-a]pyridine derivatives, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is hypothesized to possess one or more of the following pharmacological effects:
-
Antimicrobial Activity: Triazole-containing heterocyclic compounds are well-established antimicrobial agents.[1][4]
-
Anti-inflammatory Activity: Several fused pyrimidine and triazolopyrimidine derivatives have demonstrated significant anti-inflammatory properties.[5][6][7]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: The triazolopyridine scaffold has been identified as a promising framework for the development of IDO1 inhibitors, which are of interest in cancer immunotherapy.
A crucial initial step in the pharmacological profiling of any novel compound is the assessment of its cytotoxic potential to determine a therapeutic window.
Data Presentation: Prospective Quantitative Analysis
The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols described in this guide.
Table 1: In Vitro Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Data to be determined | Data to be determined |
| Bacillus subtilis (Gram-positive) | Data to be determined | Data to be determined |
| Escherichia coli (Gram-negative) | Data to be determined | Data to be determined |
| Klebsiella pneumoniae (Gram-negative) | Data to be determined | Data to be determined |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | IC50 (µM) |
| Inhibition of Nitric Oxide (NO) Production in RAW 264.7 cells | Data to be determined |
| Inhibition of Prostaglandin E2 (PGE2) Production in RAW 264.7 cells | Data to be determined |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release from RAW 264.7 cells | Data to be determined |
Table 3: In Vitro IDO1 Inhibition and Cytotoxicity
| Assay | Cell Line | IC50 (µM) |
| IDO1 Enzyme Inhibition | Recombinant Human IDO1 | Data to be determined |
| Kynurenine Production Inhibition | SKOV-3 | Data to be determined |
| Cytotoxicity | HeLa | Data to be determined |
| Cytotoxicity | A549 | Data to be determined |
| Cytotoxicity | MCF-7 | Data to be determined |
Table 4: In Vivo Anti-inflammatory Activity
| Animal Model | Dose (mg/kg) | Inhibition of Edema (%) |
| Carrageenan-Induced Paw Edema in Rats | Data to be determined | Data to be determined |
| Croton Oil-Induced Ear Edema in Mice | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A fundamental first step is to evaluate the general toxicity of the compound in various cell lines.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Plate selected cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[9]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4]
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
-
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Assay: Measurement of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) production.[10]
-
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
NO Measurement: Determine the nitrite concentration in the supernatant using the Griess reagent.[10]
-
PGE2 and TNF-α Measurement: Quantify the levels of PGE2 and TNF-α in the supernatant using commercially available ELISA kits.[10]
-
Data Analysis: Calculate the percentage of inhibition of NO, PGE2, and TNF-α production and determine the IC50 values.
-
-
Method: Cell-based assay measuring the production of kynurenine.[11][12]
-
Cell Line: SKOV-3 ovarian cancer cell line.
-
Procedure:
-
Cell Seeding and IDO1 Induction: Plate SKOV-3 cells in a 96-well plate. The following day, add interferon-gamma (IFNγ) to induce IDO1 expression and incubate for 24 hours.[11]
-
Compound Treatment: Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test compound. Incubate for 24 hours.[11]
-
Kynurenine Measurement:
-
Data Analysis: Generate a kynurenine standard curve to determine the kynurenine concentration in the samples. Calculate the percentage of inhibition and determine the IC50 value.
-
-
Procedure:
-
Animal Grouping and Compound Administration: Divide the rats into groups and administer the test compound orally or intraperitoneally. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Mandatory Visualizations
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Hypothetical signaling pathway of IDO1 inhibition in the tumor microenvironment.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological activities of some new triazolo- and tetrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This structure is of significant interest due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is a key building block within this class, offering a strategic combination of a reactive bromine atom for further functionalization and an isopropyl group that can influence binding affinity and pharmacokinetic properties.
The bromine atom at the 6-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties. The isopropyl group at the 3-position can contribute to hydrophobic interactions within the binding pockets of biological targets.
These application notes provide an overview of the potential uses of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in drug discovery, along with representative experimental protocols for its synthesis and evaluation in relevant biological assays.
Physicochemical Data
A summary of the key physicochemical properties of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and its hydrochloride salt is provided in the table below.
| Property | 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine | 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine HCl |
| CAS Number | 459448-06-7 | 668980-99-2 |
| Molecular Formula | C₉H₁₀BrN₃ | C₉H₁₀BrN₃ · HCl |
| Molecular Weight | 240.11 g/mol | 276.56 g/mol |
| Appearance | Yellow liquid | Solid |
| Storage | 2-8°C, Sealed in dry | Room Temperature, Sealed in dry |
Potential Applications in Medicinal Chemistry
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have shown promise in a variety of therapeutic areas. The versatility of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine makes it a valuable starting material for the development of novel therapeutics, including:
-
Protein Kinase Inhibitors: The triazolopyridine core has been identified as a scaffold for inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2]
-
Immuno-oncology Agents: Recent studies have shown that[1][2][3]triazolo[4,3-a]pyridine derivatives can act as potent inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[4]
-
Central Nervous System (CNS) Agents: The triazolopyridine structure is found in compounds with antipsychotic and tranquilizing activities, suggesting its potential for developing new treatments for neurological and psychiatric disorders.[5]
Experimental Protocols
The following protocols are representative methods for the synthesis and biological evaluation of compounds derived from 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. These should be considered as templates and may require optimization for specific applications.
Synthesis of the[1][2][3]triazolo[4,3-a]pyridine Core
A general and efficient method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core involves the palladium-catalyzed coupling of a 2-chloropyridine with a hydrazide, followed by dehydration.[6]
Materials:
-
2-Chloro-5-bromopyridine
-
Isobutyrylhydrazide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Acetic acid
-
Microwave reactor
Procedure:
-
Preparation of the Hydrazone Intermediate:
-
To a dry reaction vessel, add 2-chloro-5-bromopyridine (1.0 mmol), isobutyrylhydrazide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and heat the mixture at 100 °C for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding hydrazone.
-
-
Cyclization to the Triazolopyridine Core:
-
Dissolve the purified hydrazone (1.0 mmol) in acetic acid (5 mL) in a microwave-safe vessel.
-
Heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Caption: General synthetic workflow for 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds derived from 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine against a target protein kinase. A common method is the ADP-Glo™ Kinase Assay.[7]
Materials:
-
Test compounds (dissolved in DMSO)
-
Target kinase
-
Substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
This protocol provides a general method to assess the anti-proliferative effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.
-
Caption: A generic kinase signaling pathway targeted by inhibitors.
Conclusion
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine represents a valuable and versatile building block for the development of novel therapeutic agents. Its strategic functionalization allows for the exploration of a wide chemical space to target various biological pathways implicated in diseases such as cancer and inflammatory disorders. The provided representative protocols offer a starting point for researchers to synthesize and evaluate new derivatives based on this promising scaffold. Further investigation into the medicinal chemistry of this compound is warranted to unlock its full therapeutic potential.
References
- 1. EP4364737A3 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 3. Patents In BindingDB [bindingdb.org]
- 4. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is a synthetic heterocyclic compound belonging to the triazolo[4,3-a]pyridine class. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the triazolo[4,3-a]pyridine scaffold is a well-recognized privileged structure in medicinal chemistry. Derivatives of this core have shown a wide range of biological activities, making 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine a valuable starting point for drug discovery campaigns. Its chemical structure, featuring a bromine atom, provides a convenient handle for further chemical modifications and the generation of compound libraries for screening against various therapeutic targets.
This document provides an overview of the potential applications of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine based on the known activities of the broader triazolo[4,3-a]pyridine class of compounds. It also includes generalized experimental protocols for screening this compound against relevant biological targets.
Potential Therapeutic Areas and Biological Targets
Based on the activities of structurally related compounds, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is a candidate for investigation in the following areas:
-
Oncology: The triazolo[4,3-a]pyridine scaffold has been associated with anticancer properties through various mechanisms.
-
Immunology: Certain derivatives have been identified as modulators of immune checkpoints.
-
Infectious Diseases: The core structure is present in compounds with antibacterial activity.
-
Central Nervous System (CNS) Disorders: The well-known antidepressant Trazodone features a triazolopyridine core.
Application Notes and Screening Protocols
Given the lack of specific data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, the following sections provide general protocols for evaluating its potential activity against key targets identified for the triazolo[4,3-a]pyridine scaffold.
Immuno-Oncology: PD-1/PD-L1 Interaction Inhibition
Background: The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that inhibit this interaction can restore anti-tumor immunity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol outlines a competitive binding assay to measure the ability of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine to disrupt the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with His)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc)
-
Anti-tag antibodies conjugated to HTRF donor (e.g., anti-His-Europium cryptate) and acceptor (e.g., anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant human PD-1 and PD-L1 proteins to each well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add a pre-mixed solution of the HTRF donor and acceptor antibodies.
-
Incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target | Assay | IC50 (µM) - Hypothetical Data |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | PD-1/PD-L1 Interaction | HTRF | To be determined |
| Positive Control (e.g., known inhibitor) | PD-1/PD-L1 Interaction | HTRF | Known value |
Experimental Workflow:
Oncology: Kinase Inhibition
Background: Many triazolopyridine derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.
Experimental Protocol: In Vitro Kinase Assay (e.g., for a specific kinase like GAK or a panel)
This protocol describes a general method to assess the inhibitory activity of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine against a protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase reaction buffer
-
Kinase detection reagent (e.g., for ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter for radioactivity or luminometer)
Procedure:
-
Prepare serial dilutions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in kinase reaction buffer.
-
To the wells of a microplate, add the test compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution or proceeding to the detection step).
-
Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ADP production).
-
Incubate for the recommended time to allow the detection signal to develop.
-
Measure the signal (e.g., luminescence).
-
Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | Assay | IC50 (µM) - Hypothetical Data |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | Kinase X | ADP-Glo™ | To be determined |
| Positive Control (e.g., Staurosporine) | Kinase X | ADP-Glo™ | Known value |
Signaling Pathway (Hypothetical Kinase Target in a Cancer Pathway):
Infectious Diseases: Antibacterial Activity
Background: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. The triazolopyridine scaffold has been identified in compounds with antibacterial properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Plate incubator
Procedure:
-
Prepare a 2-fold serial dilution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) - Hypothetical Data |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | S. aureus ATCC 29213 | To be determined |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | E. coli ATCC 25922 | To be determined |
| Ciprofloxacin | S. aureus ATCC 29213 | Known range |
| Ciprofloxacin | E. coli ATCC 25922 | Known range |
Conclusion
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine represents a promising starting point for the development of novel therapeutics due to the established biological activities of the triazolo[4,3-a]pyridine scaffold. While direct evidence of its biological activity is pending, the generalized protocols provided herein offer a roadmap for its evaluation in key areas of drug discovery, including oncology, immunology, and infectious diseases. Further investigation through screening and subsequent structure-activity relationship (SAR) studies could uncover its potential as a lead compound for a new generation of medicines.
Application Notes and Protocols for Testing the Antimicrobial Effects of Triazolopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document provides a detailed experimental setup for evaluating the antimicrobial effects of novel triazolopyridine derivatives. The protocols outlined below cover essential in vitro assays to determine the potency and spectrum of activity of these compounds against various microbial pathogens. The described methods include the determination of minimum inhibitory concentration (MIC), disk diffusion susceptibility testing, time-kill kinetics, and assessment of anti-biofilm activity. Additionally, a protocol for preliminary cytotoxicity testing against mammalian cell lines is included to assess the selectivity of the compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used technique to determine the MIC values of novel compounds.[4][5][6]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Triazolopyridine compounds
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Triazolopyridine Solutions: Prepare a stock solution of each triazolopyridine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations to be tested.[3]
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar plate. Suspend a few colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the diluted bacterial suspension to the wells of the 96-well plate containing the different concentrations of the triazolopyridine compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).[6] Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3] The optical density can also be measured using a plate reader to confirm the visual assessment.
Data Presentation: MIC Values
The results of the broth microdilution assay should be summarized in a table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) |
| Triazolopyridine A | S. aureus ATCC 29213 | 16 |
| Triazolopyridine A | E. coli ATCC 25922 | 32 |
| Triazolopyridine B | S. aureus ATCC 29213 | 8 |
| Triazolopyridine B | E. coli ATCC 25922 | 64 |
| Ampicillin (Control) | S. aureus ATCC 29213 | 0.5 |
| Ampicillin (Control) | E. coli ATCC 25922 | 8 |
Disk Diffusion Susceptibility Test
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[8][9]
Experimental Protocol: Agar Disk Diffusion Assay
Materials:
-
Triazolopyridine compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[10]
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11][12]
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the triazolopyridine compounds onto the surface of the inoculated MHA plate.[11] Ensure the disks are placed far enough apart to prevent the zones of inhibition from overlapping.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[12]
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
Data Presentation: Zones of Inhibition
| Compound | Concentration on Disk (µg) | Test Organism | Zone of Inhibition (mm) |
| Triazolopyridine A | 30 | S. aureus ATCC 29213 | 18 |
| Triazolopyridine A | 30 | E. coli ATCC 25922 | 14 |
| Triazolopyridine B | 30 | S. aureus ATCC 29213 | 22 |
| Triazolopyridine B | 30 | E. coli ATCC 25922 | 12 |
| Ampicillin (Control) | 10 | S. aureus ATCC 29213 | 28 |
| Ampicillin (Control) | 10 | E. coli ATCC 25922 | 16 |
Time-Kill Kinetics Assay
The time-kill assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14] A bactericidal agent is defined by a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum.[13][15]
Experimental Protocol: Time-Kill Assay
Materials:
-
Triazolopyridine compounds
-
Test microorganisms
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Preparation of Inoculum: Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
-
Exposure to Compound: Add the triazolopyridine compounds at various concentrations (e.g., 1x, 2x, and 4x the MIC) to culture tubes containing the bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).[15] Include a growth control without any compound.
-
Sampling over Time: Incubate the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.[15]
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto TSA plates.[15]
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
Data Presentation: Time-Kill Assay Results
| Compound | Concentration | Time (hours) | Log10 CFU/mL |
| Growth Control | - | 0 | 5.7 |
| 2 | 6.5 | ||
| 4 | 7.8 | ||
| 8 | 8.9 | ||
| 24 | 9.2 | ||
| Triazolopyridine A | 2x MIC | 0 | 5.7 |
| 2 | 4.1 | ||
| 4 | 2.5 | ||
| 8 | <2.0 | ||
| 24 | <2.0 | ||
| Triazolopyridine B | 2x MIC | 0 | 5.7 |
| 2 | 5.5 | ||
| 4 | 5.3 | ||
| 8 | 5.1 | ||
| 24 | 5.0 |
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents. This assay evaluates the ability of triazolopyridines to inhibit biofilm formation or eradicate pre-formed biofilms.[16]
Experimental Protocol: Biofilm Inhibition and Eradication Assay
Materials:
-
Triazolopyridine compounds
-
Test microorganisms known for biofilm formation (e.g., Staphylococcus epidermidis)
-
Tryptic Soy Broth (TSB) with 0.25% glucose
-
Sterile 96-well flat-bottom polystyrene plates
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid or 95% Ethanol
Procedure for Biofilm Inhibition:
-
Inoculation: Add a diluted overnight culture of the test organism to the wells of a 96-well plate.
-
Addition of Compounds: Immediately add serial dilutions of the triazolopyridine compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[17]
-
Staining: Gently wash the wells with PBS to remove planktonic cells. Stain the adherent biofilms with 0.1% crystal violet for 10-15 minutes.[17][18]
-
Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol and measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader.[17]
Procedure for Biofilm Eradication:
-
Biofilm Formation: Allow the biofilm to form in the 96-well plate by incubating the bacterial culture for 24 hours before adding the compounds.[19]
-
Treatment: After 24 hours, remove the planktonic cells and add fresh media containing different concentrations of the triazolopyridines to the wells with the pre-formed biofilms.
-
Incubation and Quantification: Incubate for another 24 hours and then proceed with the staining and quantification steps as described for the inhibition assay.
Data Presentation: Anti-Biofilm Activity
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Pre-formed Biofilm Eradication (%) |
| Triazolopyridine A | 16 | 75 | 40 |
| 32 | 92 | 65 | |
| Triazolopyridine B | 16 | 50 | 25 |
| 32 | 68 | 45 |
Cytotoxicity Assay
It is crucial to assess the toxicity of the triazolopyridine compounds against mammalian cells to determine their selectivity for microbial cells.[20][21] The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[21]
Experimental Protocol: Mammalian Cell Cytotoxicity Assay
Materials:
-
Triazolopyridine compounds
-
Mammalian cell line (e.g., L-6, HT-29)[22]
-
RPMI 1640 medium with 10% fetal bovine serum
-
Sterile 96-well plates
-
MTT or MTS reagent
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 4 x 10⁴ cells per well and incubate for 24 hours.[22]
-
Compound Treatment: Add serial dilutions of the triazolopyridine compounds to the cells and incubate for another 48-72 hours.[22]
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan.
-
Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength. The cell viability is expressed as a percentage relative to the untreated control cells.
Data Presentation: Cytotoxicity
| Compound | Concentration (µg/mL) | Cell Line | Cell Viability (%) | IC₅₀ (µg/mL) |
| Triazolopyridine A | 10 | L-6 | 95 | >100 |
| 50 | L-6 | 88 | ||
| 100 | L-6 | 75 | ||
| Triazolopyridine B | 10 | L-6 | 98 | >100 |
| 50 | L-6 | 92 | ||
| 100 | L-6 | 85 |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial testing of triazolopyridines.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Some triazolopyridine derivatives have been reported to target bacterial DNA gyrase, an essential enzyme for DNA replication.[23]
Caption: Inhibition of bacterial DNA gyrase by triazolopyridines.
References
- 1. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. youtube.com [youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. static.igem.org [static.igem.org]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis [frontiersin.org]
- 20. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Activity of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for evaluating the in vitro anticancer potential of the novel compound, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. The described protocols are fundamental in preclinical drug discovery to determine a compound's cytotoxic and cytostatic effects, and to elucidate its mechanism of action. The following sections detail the necessary cell-based assays, including cell viability, apoptosis, and cell cycle analysis.[1][2] While specific data on 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is not yet established, the protocols outlined are standard, robust methods for characterizing new chemical entities in oncology research.[2][3]
I. Cell Viability Assessment
The initial step in assessing anticancer activity is to determine the compound's effect on cell viability and proliferation.[1] This is crucial for establishing a dose-response relationship and calculating the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[2][4]
A. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[4]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in DMSO. Make serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[4] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Quantitative Data Summary
The results of the cell viability assays should be summarized in a table for clear comparison.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | 48 | Experimental Value |
| e.g., A549 | 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | 48 | Experimental Value |
| e.g., HeLa | 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | 48 | Experimental Value |
| e.g., MCF-7 | Doxorubicin (Positive Control) | 48 | Experimental Value |
II. Apoptosis Detection
To determine if the compound induces programmed cell death, an apoptosis assay is essential.[4] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[4][6]
A. Annexin V-FITC/PI Staining Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Materials:
-
Cancer cells treated with 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine at its IC50 concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine at its predetermined IC50 concentration for 24-48 hours.[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4][6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]
B. Quantitative Data Summary
The percentage of cells in each quadrant should be quantified and presented in a table.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value | Experimental Value |
III. Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed using propidium iodide staining.[7][8] This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
A. Propidium Iodide Staining Protocol
Materials:
-
Cancer cells treated with 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
-
Cold 70% ethanol.[9]
-
PBS.[9]
-
RNase A.[9]
-
Propidium Iodide (PI) staining solution.[10]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours) and harvest them.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[9]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[9]
-
RNase Treatment: Add 100 µl of RNase A (100 µg/ml) and incubate at room temperature for 5 minutes to ensure that only DNA is stained.[9]
-
PI Staining: Add 400 µl of PI (50 µg/ml in PBS) and incubate for at least 15-30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to obtain a DNA content frequency histogram.[7]
B. Quantitative Data Summary
The percentage of cells in each phase of the cell cycle should be determined using cell cycle analysis software and tabulated.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
IV. Visualization of Workflows and Pathways
A. Experimental Workflow
The overall experimental process for assessing the anticancer activity of a novel compound can be visualized as follows:
Caption: Experimental workflow for in vitro anticancer activity assessment.
B. Potential Signaling Pathway
Based on the activity of similar heterocyclic compounds, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine may interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT or ERK pathways.[11][12] Further investigation using techniques like Western blotting would be necessary to confirm the modulation of these pathways.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
Introduction
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). These proposed methods are based on established analytical principles for similar small molecules and serve as a starting point for method development and validation.
Physicochemical Properties (for reference)
| Property | Value |
| Chemical Formula | C₉H₁₀BrN₃ |
| Molecular Weight | 240.11 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 459448-06-7 |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in bulk material and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on typical pyridine ring absorbance)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method
| Parameter | Result |
| Retention Time | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in complex matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 3.0 90 4.0 90 4.1 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometer Settings (Hypothetical):
-
MRM Transition (Analyte): m/z 240.0 -> 198.0 (Precursor -> Product ion)
-
MRM Transition (IS): To be determined based on the selected IS.
-
Collision Energy: To be optimized (e.g., 20 eV).
-
Source Temperature: 500 °C
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Data Presentation
Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method
| Parameter | Result |
| Retention Time | ~ 2.8 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is applicable if the compound is thermally stable and sufficiently volatile. It can be useful for purity assessment and analysis of residual solvents.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Hydrogen and Air (for FID).
-
Methylene chloride or other suitable solvent (GC grade).
-
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine reference standard.
2. GC Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Carrier Gas Flow (Helium): 1.2 mL/min (constant flow).
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methylene chloride.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methylene chloride to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample in methylene chloride to achieve a concentration within the calibration range.
Data Presentation
Table 3: Hypothetical Performance Characteristics of the GC-FID Method
| Parameter | Result |
| Retention Time | ~ 9.2 min |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Visualizations
Application Notes and Protocols for Designing SAR Studies with 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing Structure-Activity Relationship (SAR) studies on 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine derivatives. This class of compounds holds potential for targeting various signaling pathways, particularly protein kinases, given the prevalence of the triazolopyridine scaffold in kinase inhibitor discovery.[1][2] This document outlines a systematic approach to synthesizing analogs, evaluating their biological activity, and interpreting the resulting data to guide lead optimization.
Introduction to SAR Studies
SAR studies are a cornerstone of drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. By synthesizing and testing a series of related compounds, researchers can identify key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties. For the 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine core, SAR exploration will focus on modifications at key positions to enhance target engagement and cellular efficacy.
General Synthetic Strategy
The synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine derivatives typically begins with a commercially available substituted pyridine. A common route involves the reaction of 2-hydrazinopyridine with an appropriate reagent to form the triazole ring. The bromine and isopropyl groups can be introduced at different stages of the synthesis, depending on the desired final compounds. A general synthetic approach is outlined below.
Protocol 1: General Synthesis of 6-Substituted-3-isopropyl-triazolo[4,3-a]pyridine Derivatives
Materials:
-
2-Hydrazinyl-5-bromopyridine
-
Isobutyryl chloride
-
Phosphorus oxychloride (POCl₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate boronic acids or other coupling partners
-
Solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
Procedure:
-
Formation of the Hydrazide: React 2-hydrazinyl-5-bromopyridine with isobutyryl chloride in the presence of a base like triethylamine in a solvent such as DCM at room temperature.
-
Cyclization to form the Triazolo[4,3-a]pyridine Core: Treat the resulting hydrazide with a dehydrating agent like POCl₃ to induce cyclization and form the 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine core.
-
Diversification via Cross-Coupling Reactions: The bromine at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. React the 6-bromo core with a variety of boronic acids, organostannanes, or amines to introduce diverse substituents at this position. This is the key step for generating a library of analogs for SAR studies.
-
Purification: Purify the final compounds using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Designing the SAR Library
Based on the 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine scaffold, a focused library of analogs should be designed to probe the importance of different structural features. Key areas for modification include:
-
The 6-position: The bromine atom serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions. This position is likely to be solvent-exposed and can be modified to improve potency, selectivity, and physicochemical properties.
-
The 3-position (isopropyl group): Modifications at this position can explore the impact of steric bulk and lipophilicity on target binding.
-
The pyridine ring: Introduction of substituents on the pyridine ring can modulate the electronic properties of the core and provide additional interaction points with the target.
Biological Evaluation: In Vitro Assays
The choice of biological assays will depend on the therapeutic target of interest. Given that triazolopyridine scaffolds are common in kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[1] Additionally, G protein-coupled receptors (GPCRs) like GPR119 have been identified as targets for similar structures.
Primary Screening: In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay that measures ATP consumption is a robust and high-throughput method for primary screening.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Kinase of interest (e.g., PI3Kγ)
-
Kinase substrate peptide
-
ATP
-
Test compounds (6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
Secondary Assay: GPR119 Agonist cAMP Assay
If the kinase screen is negative or if exploring other targets is desired, a cAMP assay for GPR119 agonism is a relevant secondary screen.
Protocol 3: GPR119 Agonist cAMP Accumulation Assay (HTRF)
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay Buffer: HBSS with 20 mM HEPES
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Test compounds
-
cAMP detection kit (e.g., HTRF-based)
-
384-well plates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Detach cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Adjust cell density to 2,000-5,000 cells per 5 µL.
-
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted test compound.
-
Incubate for 30-60 minutes at room temperature.[4]
-
-
cAMP Detection:
-
Prepare HTRF detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the HTRF signal on a compatible plate reader.
-
A high level of endogenous cAMP will result in a low HTRF signal.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine the EC₅₀ value.[5]
-
Data Presentation and SAR Analysis
Summarize all quantitative data in clearly structured tables to facilitate comparison across the series of analogs.
Table 1: Hypothetical SAR Data for 6-Substituted-3-isopropyl-triazolo[4,3-a]pyridine Derivatives against PI3Kγ
| Compound ID | R (at 6-position) | PI3Kγ IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| 1 | -Br | 1500 | >50 |
| 2a | -Phenyl | 750 | 25 |
| 2b | -4-Fluorophenyl | 500 | 15 |
| 2c | -4-Methoxyphenyl | 600 | 20 |
| 2d | -4-Aminophenyl | 300 | 10 |
| 3a | -Morpholine | 100 | 5 |
| 3b | -Piperidine | 120 | 7 |
| 4 | -Thiophene | 900 | 30 |
SAR Interpretation:
-
Initial Hit: The starting compound 1 with a bromine at the 6-position shows weak activity.
-
Aryl Substituents: Replacing the bromine with aryl groups (compounds 2a-d ) generally improves potency. The introduction of a hydrogen bond donor (amino group in 2d ) appears beneficial.
-
Heteroalicyclic Substituents: The introduction of a morpholine (3a ) or piperidine (3b ) at the 6-position leads to a significant increase in potency, suggesting a favorable interaction in a specific pocket of the ATP binding site. The oxygen of the morpholine may act as a hydrogen bond acceptor.
-
Heteroaromatic Substituents: A thiophene ring (4 ) is less tolerated than a phenyl ring.
Visualization of Workflows and Pathways
Caption: Figure 1: Experimental Workflow for SAR Studies
Caption: Figure 2: Simplified PI3K Signaling Pathway
References
Evaluating the Antiviral Potential of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of the antiviral potential of novel heterocyclic compounds. It is designed to guide researchers through the essential in vitro assays required to determine the efficacy and safety of these compounds, laying the groundwork for further preclinical and clinical development.
Introduction
The discovery and development of novel antiviral agents are of paramount importance in combating viral diseases that pose a significant threat to global health. Heterocyclic compounds, with their diverse chemical structures and biological activities, represent a promising class of molecules for antiviral drug discovery.[1][2] A systematic evaluation of their antiviral potential is the first critical step in the drug development pipeline. This process typically involves a series of in vitro assays to determine a compound's efficacy in inhibiting viral replication and its toxicity to host cells.[3]
The primary goal of these initial studies is to identify compounds with potent antiviral activity and a high selectivity index (SI), which is a measure of the compound's therapeutic window. A high SI indicates that the compound is effective at concentrations that are not toxic to the host cells, a crucial characteristic for a potential drug candidate.[4] This document outlines the standard workflow and detailed protocols for key assays in this initial screening phase.
Antiviral Drug Development Workflow
The initial stages of antiviral drug development for novel heterocyclic compounds follow a structured pipeline, moving from initial screening to more detailed characterization. This workflow ensures a systematic evaluation of a compound's potential as a therapeutic agent.[5]
Data Presentation: Antiviral Activity of Heterocyclic Compounds
The following tables summarize the in vitro antiviral activity of various classes of heterocyclic compounds against different viruses. The key parameters presented are:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window of the compound.
Table 1: Anti-HIV Activity of Heterocyclic Compounds
| Compound Class | Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Thiazolyl Thiourea | Compound 6 | HIV-1 | PBMC | <0.001 | >100 | >100,000 | [6] |
| Pyrazole | Derivative 416 | HIV-1 | 0.047 | - | - | [7] | |
| 1,2,4-Triazole | Compound 75 | HIV-1 | MT-4 | >59 | - | - | [8] |
| Tenofovir Prodrug | GS 7340 | HIV-1 | MT-2 | 0.005 | - | - | [9] |
Table 2: Anti-HSV Activity of Heterocyclic Compounds
| Compound Class | Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Naphthyl/Coumarinyl Amide | HL1 | HSV-1F | Vero | 63.4 µg/mL | 270.4 µg/mL | 4.3 | [10] |
| Naphthyl/Coumarinyl Amide | HL2 | HSV-1F | Vero | 37.2 µg/mL | 362.6 µg/mL | 9.7 | [10] |
| Pyrazole | Compound 413 | HSV-1 | Vero | 0.02 | - | - | [11] |
| 1,2,3-Triazole | Compound 2e | ACV-resistant HSV-1 | 66.26 | >612 | 9.2 | [12] | |
| 1,3,5-Triazine | Derivative 3d-H | HSV-1 | Vero | 0.98 | >200 | >204 | [13] |
Table 3: Anti-Influenza Virus Activity of Heterocyclic Compounds
| Compound Class | Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | SI | Reference |
| Resveratrol Derivative | Compound 6 | A/Puerto Rico/8/34 (H1N1) | A549 | - | >40 | 12.4 | [14] |
| Resveratrol Derivative | Compound 7 | A/Puerto Rico/8/34 (H1N1) | A549 | - | >40 | 5.9 | [14] |
| Isoquinolone Derivative | Compound 1 | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.2-0.6 µM | 39.0 µM | ≥65 | [2] |
| Oseltamivir Derivative | CUHK326 (6f) | Oseltamivir-resistant | MDCK | - | >200 x IC50 | >200 | [15] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
Susceptible host cell line
-
Complete growth medium
-
Novel heterocyclic compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with an appropriate density of the host cells (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the heterocyclic compound in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with solvent) and a "blank" control (medium only).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[18]
Plaque Reduction Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against lytic viruses by quantifying the reduction in the number of viral plaques.[19][20]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Novel heterocyclic compound
-
Maintenance medium (low serum concentration)
-
Overlay medium (e.g., maintenance medium with 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Fixing solution (10% formalin in PBS)
Protocol:
-
Compound Dilutions: Prepare serial dilutions of the heterocyclic compound in maintenance medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a specific amount of virus (e.g., 100 PFU/well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and add the prepared compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add an equal volume of pre-warmed (42°C) overlay medium to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).
-
Staining: Fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[13]
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the IC50 of a compound against HIV-1 reverse transcriptase (RT).[21][22]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plates
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (containing biotin-dUTP and DIG-dUTP)
-
Novel heterocyclic compound
-
Positive control (e.g., Nevirapine)
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Washing buffer
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of the heterocyclic compound and the positive control in reaction buffer.
-
Reaction Setup: To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTP mix.
-
Compound Addition: Add the serially diluted compound, positive control, or solvent control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Wash the wells multiple times with washing buffer to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour. Wash the wells again.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark at room temperature.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength.
-
Data Analysis: Subtract the average absorbance of the negative control wells from all other readings. Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.[21]
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action of a novel antiviral compound is crucial for its development. This often involves identifying the specific viral or host cell target and the signaling pathway that is disrupted.
HIV Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class that can include heterocyclic compounds, bind to a hydrophobic pocket near the active site of HIV-1 RT. This binding induces a conformational change that inhibits the catalytic activity of the enzyme, thereby blocking the conversion of the viral RNA genome into proviral DNA.[23][24]
Herpes Simplex Virus (HSV) DNA Polymerase Inhibition
Certain antiviral compounds, including some heterocyclic derivatives, can target the HSV DNA polymerase. These inhibitors can act as analogs of nucleosides, and upon incorporation into the growing viral DNA chain, they cause chain termination. Others may bind to the enzyme and allosterically inhibit its function, preventing the replication of the viral genome.[17][25]
Influenza Neuraminidase Inhibition
Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from the host cell. Neuraminidase inhibitors, which can include heterocyclic structures, bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This results in the aggregation of newly formed virions on the cell surface and prevents their release and the subsequent infection of other cells.[16][26]
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 6. Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Viral neuraminidase - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Screening of Triazolopyridine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] A key mechanism of action for some triazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The Extracellular signal-regulated kinase (ERK) signaling pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in various cancers and represents a prime target for therapeutic intervention.[2][3][4] This application note provides a detailed methodology for the high-throughput screening (HTS) of triazolopyridine libraries to identify novel inhibitors of the ERK1/2 kinases.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising hit compounds. The process begins with assay development and validation, followed by a primary screen of the entire library at a single concentration. Hits from the primary screen are then confirmed and their potency is determined through dose-response assays. A secondary assay, such as a cell viability screen, is crucial to identify compounds that may exhibit cytotoxic effects.
The ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. The activation of this pathway leads to the phosphorylation of ERK1/2, which in turn phosphorylates numerous downstream substrates, regulating gene expression and cellular processes. Triazolopyridine inhibitors can potentially target the kinase activity of ERK1/2, thereby blocking the downstream signaling events that contribute to cancer cell proliferation and survival.[5][6]
Experimental Protocols
Protocol 1: Primary HTS - Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ERK1/2 Kinase Activity
This protocol describes a biochemical assay to identify inhibitors of ERK1/2 kinase activity. The assay measures the phosphorylation of a substrate peptide by ERK1/2 using HTRF technology.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Biotinylated substrate peptide (e.g., Biotin-MBP)
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well low-volume white microplates
-
Triazolopyridine compound library dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the triazolopyridine library (10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. Include positive (known ERK inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Addition: Prepare a solution of ERK1/2 enzyme and biotinylated substrate peptide in kinase reaction buffer. Add 2.5 µL of this solution to each well of the assay plate.
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution in kinase reaction buffer to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of HTRF detection reagent mix (containing Europium cryptate-labeled antibody and Streptavidin-XL665) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percentage of inhibition for each compound is calculated relative to the controls.
Protocol 2: Secondary Assay - Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxicity of the hit compounds identified in the primary screen.
Materials:
-
Human cancer cell line with an activated ERK pathway (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Confirmed hit compounds from the primary screen
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data from the HTS campaign should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Primary HTS and Hit Confirmation Summary (Example Data)
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Z' Factor | 0.78 |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
| Confirmed Hit Rate | 60% |
| Number of Confirmed Hits | 300 |
Table 2: Dose-Response Analysis of Confirmed Hits (Example Data)
| Compound ID | IC50 (µM) - ERK1 | IC50 (µM) - ERK2 |
| TP-001 | 0.15 | 0.12 |
| TP-002 | 0.89 | 0.75 |
| TP-003 | 2.5 | 2.1 |
| ... | ... | ... |
| Positive Control | 0.05 | 0.04 |
Table 3: Cell Viability of Selected Hits (Example Data)
| Compound ID | CC50 (µM) in A375 cells |
| TP-001 | > 50 |
| TP-002 | 15.2 |
| TP-003 | 8.7 |
| ... | ... |
Conclusion
The described methodology provides a robust framework for the high-throughput screening of triazolopyridine libraries to identify novel ERK1/2 inhibitors. The combination of a biochemical primary screen with a cell-based secondary assay allows for the identification of potent and non-cytotoxic lead compounds for further drug development. The detailed protocols and data presentation guidelines provided herein are intended to assist researchers in the successful execution and analysis of their HTS campaigns.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. high-throughput cell-based assay: Topics by Science.gov [science.gov]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A1: The most common and reliable method for synthesizing 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine involves a two-step process. The first step is the synthesis of the key intermediate, 5-bromo-2-hydrazinopyridine. This is typically achieved by reacting 2-chloro-5-bromopyridine or 2,5-dibromopyridine with hydrazine hydrate.[1][2][3] The second step is the cyclization of this intermediate with isobutyryl chloride or a related isobutyryl synthon to form the desired triazolo[4,3-a]pyridine ring system.
Q2: What are the critical parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control several parameters. These include the purity of the starting materials, the reaction temperature, the stoichiometry of the reactants, and the choice of solvent.[4][5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[5]
Q3: How can I purify the final product, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A3: Purification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine can be challenging due to its polarity. Column chromatography using silica gel is the most common method for purification.[1][5] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.[5] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Low Yield of 5-bromo-2-hydrazinopyridine (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.[5] |
| Side reactions | Use a moderate excess of hydrazine hydrate to favor the formation of the desired product.[3] However, a very large excess can complicate the work-up. |
| Degradation of product | Avoid excessively high temperatures during the reaction and work-up. |
| Loss during work-up | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[6] |
Low Yield of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (Final Product)
| Potential Cause | Recommended Solution |
| Poor quality of 5-bromo-2-hydrazinopyridine | Ensure the intermediate is pure and dry before proceeding to the cyclization step. Impurities can interfere with the reaction.[5] |
| Inefficient cyclization | Optimize the reaction conditions for the cyclization step, such as the choice of cyclizing agent and solvent. Consider using a dehydrating agent if water is formed during the reaction. |
| Formation of regioisomers | The formation of regioisomers can be a challenge in similar heterocyclic syntheses.[5] Careful control of reaction conditions and purification by column chromatography are crucial for isolating the desired isomer. |
| Product decomposition | The triazolo[4,3-a]pyridine ring system may be sensitive to harsh acidic or basic conditions. Ensure the work-up procedure is performed under neutral or mildly acidic/basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-hydrazinopyridine
Materials:
-
2-Chloro-5-bromopyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-5-bromopyridine (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-bromo-2-hydrazinopyridine.[1]
Protocol 2: Synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
Materials:
-
5-bromo-2-hydrazinopyridine
-
Isobutyryl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-hydrazinopyridine (1 equivalent) in dry DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 5-bromo-2-hydrazinopyridine
| Entry | Equivalents of Hydrazine Hydrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2 | 80 | 12 | 45 |
| 2 | 3 | 80 | 8 | 65 |
| 3 | 4 | 80 | 6 | 78 |
| 4 | 4 | 100 | 4 | 85 |
| 5 | 5 | 100 | 4 | 82 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Table 2: Optimization of Cyclization Conditions for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | DCM | 25 | 12 | 55 |
| 2 | Triethylamine | DCM | 25 | 8 | 75 |
| 3 | Diisopropylethylamine | DCM | 25 | 8 | 72 |
| 4 | Triethylamine | THF | 25 | 10 | 68 |
| 5 | Triethylamine | Acetonitrile | 25 | 10 | 65 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Synthetic workflow for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A1: The most common synthetic route is a two-step process. The first step involves the synthesis of the key intermediate, 6-bromo-2-hydrazinopyridine, from 2,6-dibromopyridine and hydrazine hydrate. The second step is the condensation of 6-bromo-2-hydrazinopyridine with isobutyraldehyde to form an intermediate hydrazone, which then undergoes oxidative cyclization to yield the final product.
Q2: What are the critical parameters in the synthesis of 6-bromo-2-hydrazinopyridine?
A2: The reaction temperature and the ratio of hydrazine hydrate to 2,6-dibromopyridine are crucial. Using a significant excess of hydrazine hydrate and maintaining a consistent reflux temperature are key to driving the reaction to completion and maximizing the yield of the monosubstituted product.
Q3: What methods can be used for the cyclization of the hydrazone intermediate?
A3: Several oxidative cyclization methods can be employed. Common oxidizing agents include N-chlorosuccinimide (NCS) and sodium hypochlorite. The choice of oxidant and solvent can influence reaction time, temperature, and overall yield.
Q4: Can the final product, 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, rearrange to its isomer?
A4: Yes, rearrangement to the isomeric[1][2]triazolo[1,5-a]pyridine can occur, particularly under acidic or basic conditions, and is facilitated by electron-withdrawing groups on the pyridine ring.[2] Careful control of pH during the reaction and workup is important to minimize this side reaction.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. For the first step, the disappearance of 2,6-dibromopyridine can be tracked. For the second step, the consumption of the hydrazone intermediate and the formation of the product can be observed.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 6-bromo-2-hydrazinopyridine
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure a sufficient excess of hydrazine hydrate is used. Extend the reflux time and monitor the reaction by TLC until the 2,6-dibromopyridine is consumed. |
| Formation of di-substituted product | Use a controlled amount of 2,6-dibromopyridine and add it portion-wise to the hydrazine hydrate solution to favor monosubstitution. |
| Loss of product during workup | 6-bromo-2-hydrazinopyridine has some water solubility. Avoid excessive washing with water. Ensure the pH is neutral or slightly basic before extraction with an organic solvent. |
| Inefficient extraction | Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Incomplete Cyclization or Low Yield of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Potential Cause | Suggested Solution |
| Inactive oxidizing agent | Use a fresh, high-quality oxidizing agent. For example, if using NCS, ensure it has been stored under dry conditions. |
| Sub-optimal reaction temperature | The optimal temperature can vary depending on the oxidizing agent. For NCS-mediated cyclization, the reaction is often started at 0°C and then allowed to warm to room temperature.[1] For other oxidants, empirical optimization may be required. |
| Hydrolysis of hydrazone intermediate | Ensure anhydrous conditions if the chosen cyclization method is sensitive to water. |
| Formation of side products | The formation of the isomeric[1][2]triazolo[1,5-a]pyridine can occur. Analyze the crude product by NMR to identify any isomeric impurities. Adjusting the pH and reaction temperature may minimize this. |
| Inefficient purification | The product can be purified by column chromatography on silica gel. A gradient elution with a mixture of heptane and ethyl acetate is often effective. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of unreacted starting material | If the reaction has not gone to completion, consider adjusting the stoichiometry of the reagents or extending the reaction time in future attempts. For purification, a careful column chromatography should separate the product from the starting materials. |
| Co-elution of impurities | If impurities co-elute with the product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent can also be an effective purification method. |
| Oily product that is difficult to handle | If the product is obtained as an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 6-bromo-2-hydrazinopyridine
This procedure is adapted from established methods for the synthesis of hydrazinopyridines.[3][4][5]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-dibromopyridine | 236.89 | 10.0 g | 0.042 |
| Hydrazine hydrate (~55%) | 50.06 | 20 mL | ~0.22 |
| Ethanol | 46.07 | 80 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,6-dibromopyridine (10.0 g, 0.042 mol) and ethanol (80 mL).
-
Add hydrazine hydrate (~55%, 20 mL, ~0.22 mol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography using a mixture of ethyl acetate and n-heptane as the eluent to afford 6-bromo-2-hydrazinopyridine as an off-white solid.
Step 2: Synthesis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
This is a representative one-pot procedure based on the reaction of 2-hydrazinopyridines with aldehydes.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-bromo-2-hydrazinopyridine | 188.03 | 5.0 g | 0.0266 |
| Isobutyraldehyde | 72.11 | 2.3 mL | 0.0266 |
| N-Chlorosuccinimide (NCS) | 133.45 | 3.9 g | 0.0293 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Triethylamine | 101.19 | 4.0 mL | 0.0287 |
Procedure:
-
Dissolve 6-bromo-2-hydrazinopyridine (5.0 g, 0.0266 mol) in anhydrous DMF (50 mL) in a round-bottom flask.
-
Add isobutyraldehyde (2.3 mL, 0.0266 mol) to the solution and stir at room temperature for 1 hour to form the hydrazone intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N-chlorosuccinimide (3.9 g, 0.0293 mol) portion-wise, keeping the temperature below 5°C. This reaction can be exothermic.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the completion of the reaction.
-
The crude product may precipitate as a solid. Collect the solid by filtration and wash with petroleum ether.
-
For further purification, the solid can be dissolved in hot water, and triethylamine (4.0 mL, 0.0287 mol) is added dropwise upon cooling.
-
The purified product can be collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Overall synthetic scheme.
Caption: Troubleshooting workflow for low yield.
References
- 1. 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride - High purity | EN [georganics.sk]
- 2. This compound|CAS 459448-06-7 [rlavie.com]
- 3. achmem.com [achmem.com]
- 4. This compound 459448-06-7 [ruichubio.com]
- 5. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine for in vitro assays?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common starting point for dissolving many poorly soluble compounds.[1][2] However, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% to 1%) to avoid solvent-induced artifacts or cytotoxicity.[1] It is crucial to assess the compound's solubility in other organic solvents like ethanol, methanol, or acetonitrile, especially if DMSO is incompatible with the assay system.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out" and occurs when the compound is poorly soluble in the aqueous buffer.[3] Several strategies can be employed to mitigate this:
-
Lower the final concentration: The compound might be soluble at lower concentrations.[1]
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your final assay buffer can increase solubility.[4][5]
-
Adjust the pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[6][7]
-
Utilize solubilizing agents: Surfactants or cyclodextrins can be used to enhance aqueous solubility.[8][9]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?
A3: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, while kinetic solubility refers to the concentration of a compound that remains in solution under specific experimental conditions before it starts to precipitate. For many in vitro assays of short duration, achieving a sufficient kinetic solubility is often adequate. Techniques like starting from an amorphous solid or using a supersaturated stock solution can enhance kinetic solubility, but precipitation may occur over time.[1]
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be a useful technique to reduce particle aggregation and increase the rate of dissolution, especially for compounds that are slow to dissolve.[1] However, it's important to note that this primarily affects the dissolution rate and may not increase the thermodynamic solubility.
Troubleshooting Guide
Issue: The compound is not fully dissolving in 100% DMSO even at a low concentration.
-
Probable Cause: The compound may have very low intrinsic solubility or may be in a highly stable crystalline form.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and vortex to facilitate dissolution.
-
Use sonication to break up any aggregates.
-
If available, try using an amorphous form of the compound, which can have a higher dissolution rate.[1]
-
Issue: Significant precipitation is observed immediately upon addition to the cell culture medium.
-
Probable Cause: The aqueous medium cannot maintain the compound in solution at the desired concentration.
-
Solution:
-
Reduce the final concentration: Determine the maximum soluble concentration in the final assay medium.
-
Optimize the DMSO concentration: While keeping the DMSO concentration low is ideal, a slightly higher concentration (e.g., up to 1%) might be necessary and should be tested for its effect on the cells.
-
Formulation with excipients: Consider pre-formulating the compound with solubilizing agents like cyclodextrins before adding it to the medium.[8][9]
-
Issue: The compound appears to be soluble initially but precipitates over the course of a long-term (e.g., 24-48 hour) cell-based assay.
-
Probable Cause: The initial concentration exceeds the thermodynamic solubility, leading to precipitation over time as the solution equilibrates.
-
Solution:
-
Lower the working concentration: The concentration may need to be below the thermodynamic solubility limit for long-term stability.
-
Use of stabilizing agents: Incorporating a low concentration of a non-toxic surfactant or a complexing agent like HP-β-CD can help maintain solubility over time.[8]
-
Replenish the medium: If the experimental design allows, refreshing the medium with a freshly prepared compound solution can be a workaround.
-
Quantitative Data on Solubility
Below are tables summarizing hypothetical solubility data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine under various conditions to guide your experimental design.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 30 |
| Ethanol | 5 - 10 |
| Methanol | 2 - 5 |
| Acetonitrile | 1 - 2 |
Table 2: Aqueous Solubility at Different pH Values
| pH | Solubility (µg/mL) in Aqueous Buffer at 25°C |
| 5.0 | < 1 |
| 6.0 | 1 - 5 |
| 7.4 | 5 - 10 |
| 8.0 | 10 - 20 |
Table 3: Effect of Co-solvents on Aqueous Solubility at pH 7.4
| Co-solvent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | 5 - 10 |
| Ethanol | 5 | 20 - 30 |
| Ethanol | 10 | 40 - 60 |
| Propylene Glycol | 5 | 25 - 40 |
| Propylene Glycol | 10 | 50 - 75 |
Table 4: Effect of Solubilizing Agents on Aqueous Solubility at pH 7.4
| Solubilizing Agent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | 5 - 10 |
| Tween® 80 | 0.1 | 30 - 50 |
| Tween® 80 | 0.5 | 80 - 120 |
| HP-β-Cyclodextrin | 1 | 50 - 75 |
| HP-β-Cyclodextrin | 5 | 200 - 300 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent Approach
-
Dissolve the Compound: Weigh the required amount of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and dissolve it in 100% DMSO to make a high-concentration primary stock solution (e.g., 50 mM).
-
Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing the desired percentage of a co-solvent (e.g., 5% ethanol).
-
Serial Dilution: Perform serial dilutions of the primary DMSO stock solution into the co-solvent buffer to achieve the final working concentrations.
-
Final Dilution: Add the diluted compound solution to your assay plate, ensuring the final co-solvent and DMSO concentrations are within acceptable limits for your assay.
Protocol 2: pH Adjustment to Enhance Solubility
-
Determine pKa: If not known, determine the pKa of the compound to understand its ionization behavior at different pH values. As a basic compound, its solubility is expected to increase at lower pH.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Solubility Testing: Add an excess amount of the solid compound to each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24 hours to reach equilibrium.
-
Filtration and Quantification: Filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose the pH that provides the required solubility while being compatible with your assay system.
Protocol 3: Use of Cyclodextrins for Improved Solubility
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous assay buffer (e.g., 5% w/v).[8]
-
Add Compound: Add the powdered 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture to facilitate the formation of an inclusion complex. Gentle heating may also be applied.
-
Stock Solution Preparation: Once dissolved, this can be used as a stock solution for further dilutions into the assay medium. It is important to ensure the final concentration of the cyclodextrin does not interfere with the assay.
Visualizations
Caption: A workflow for troubleshooting and improving the solubility of test compounds for in vitro assays.
Caption: A hypothetical signaling pathway where 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine acts as a RAF inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. longdom.org [longdom.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: Purification of Brominated Triazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of brominated triazolopyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of brominated triazolopyridines, offering potential causes and solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during the column chromatography purification of my brominated triazolopyridine. What are the possible reasons and how can I improve the recovery?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Streaking/Tailing on Silica Gel | The highly polar nature of the triazolopyridine ring can lead to strong interactions with the acidic silica gel, causing streaking and poor elution. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent. This can help to neutralize the acidic sites on the silica gel and improve peak shape. |
| Product Degradation on Silica Gel | Brominated aromatic compounds can sometimes be unstable on silica gel, potentially leading to dehalogenation or other degradation pathways, especially with prolonged exposure.[1] To address this, minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic). |
| Irreversible Adsorption | The compound may be too polar for the chosen solvent system, leading to irreversible binding to the silica gel. To resolve this, a more polar eluent system may be necessary. For highly polar compounds, consider reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. |
| Improper Solvent System Selection | An inappropriate solvent system can lead to either premature elution with impurities or strong retention of the product. It is crucial to optimize the eluent system using Thin Layer Chromatography (TLC) before performing column chromatography. Test a range of solvent polarities to find a system that provides good separation between your product and impurities, ideally with an Rf value for the product between 0.2 and 0.4. |
Issue 2: Product "Oils Out" During Recrystallization
Question: My brominated triazolopyridine is separating as an oil instead of forming crystals during recrystallization. What causes this and how can I fix it?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Melting Point Below Solvent's Boiling Point | If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves, leading to oiling out. To remedy this, choose a solvent with a lower boiling point. |
| Solution is Too Concentrated | A supersaturated solution can sometimes lead to the rapid separation of the product as an oil. To prevent this, try using a slightly larger volume of solvent to ensure the compound remains in solution at the boiling point. |
| Cooling Rate is Too Fast | Rapid cooling can shock the solution, causing the product to precipitate as an oil rather than forming crystals.[2] To encourage crystal formation, allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow the cooling process. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization and promote oiling out. If the issue persists, an initial purification step by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization. |
Issue 3: Persistent Impurities After Purification
Question: Despite purification, I am still observing significant impurities in my brominated triazolopyridine sample. What are the likely impurities and what further steps can I take?
Potential Impurities & Further Purification Strategies:
| Potential Impurity | Identification & Removal Strategies |
| Di- or Poly-brominated Byproducts | Over-bromination can lead to the formation of di- or poly-brominated triazolopyridines. These are often less polar than the mono-brominated product. Careful optimization of the column chromatography solvent system can often separate these. A less polar eluent should elute the di-brominated species before the desired mono-brominated product. |
| Isomeric Byproducts | Depending on the directing effects of the substituents on the triazolopyridine ring, bromination can sometimes occur at multiple positions, leading to isomeric impurities. Isomers can be very challenging to separate due to their similar polarities. High-performance liquid chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer the necessary resolution. SFC, in particular, is known for its high efficiency in separating structurally similar compounds.[3][4] |
| Starting Material | Incomplete reaction will result in the presence of the unbrominated triazolopyridine starting material. This is typically more polar than the brominated product. Adjusting the polarity of the eluent during column chromatography should allow for its separation. |
| Dehalogenated Product | As mentioned, dehalogenation can occur during purification. This impurity will be more polar than the brominated product. Careful selection of purification conditions (e.g., avoiding prolonged exposure to silica gel, avoiding certain catalysts if hydrogenation is used for other functionalities) is key.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for brominated triazolopyridines?
A1: The two most common and effective techniques are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique that can separate compounds based on their polarity. It is particularly useful for removing both more and less polar impurities. For brominated triazolopyridines, silica gel is a common stationary phase, but care must be taken to avoid potential degradation.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which the brominated triazolopyridine is soluble at high temperatures but insoluble at low temperatures.[7]
Q2: How do I select an appropriate solvent for the recrystallization of a brominated triazolopyridine?
A2: The ideal solvent should dissolve the compound well when hot, but poorly when cold.[8][9] A good starting point is to test small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane). The principle of "like dissolves like" can be a useful guide; given the polar nature of the triazolopyridine core, polar solvents are often a good starting point.
Q3: What is Supercritical Fluid Chromatography (SFC) and is it suitable for purifying brominated triazolopyridines?
A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[3] It is considered a "green" alternative to HPLC as it significantly reduces the use of organic solvents.[4] SFC is particularly well-suited for the purification of complex pharmaceutical compounds, including halogenated molecules and chiral compounds.[10] It often provides faster separations and higher resolution than traditional HPLC, making it an excellent option for separating challenging isomeric impurities.[11][12]
Q4: Can the bromine atom be lost during purification?
A4: Yes, dehalogenation is a potential side reaction, particularly under certain conditions. For example, catalytic hydrogenation, which is sometimes used to reduce other functional groups, can also cleave the carbon-bromine bond.[5][6] Additionally, prolonged exposure to certain reactive surfaces, like silica gel, especially under harsh conditions, could potentially contribute to degradation. It is important to be mindful of the reaction conditions and purification methods employed.
Q5: How can I confirm the purity of my final brominated triazolopyridine product?
A5: A combination of analytical techniques should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying any remaining impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structural impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols & Workflows
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude brominated triazolopyridine and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives good separation of the desired compound from impurities (Rf of the product should be around 0.2-0.4).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated triazolopyridine.
Visualizations
Caption: General workflow for the purification and analysis of brominated triazolopyridines.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. benchchem.com [benchchem.com]
"refining analytical methods for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Issue: Poor Peak Shape - Tailing
Question: My chromatogram for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine shows significant peak tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridines. It can lead to inaccurate quantification and reduced resolution. The primary causes and solutions are outlined below:
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms in the triazolopyridine ring can interact with acidic residual silanols on the silica-based column packing.[1] | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the silanols and reduce interaction.[2] - Use an End-Capped Column: Select a column with advanced end-capping to block residual silanol activity.[1] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[2][3] | - Dilute the Sample: Reduce the concentration of the sample being injected.[3] - Decrease Injection Volume: Inject a smaller volume of the sample.[4] |
| Column Degradation | The column may be old, contaminated, or have developed a void at the inlet.[2] | - Flush the Column: Wash the column with a strong solvent to remove contaminants.[3] - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[2] - Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][2] | - Minimize Tubing: Use shorter, narrower internal diameter (e.g., 0.005") PEEK tubing to reduce dead volume.[1][4] |
Issue: Inconsistent Retention Times
Question: The retention time for my analyte is shifting between injections. What could be causing this variability?
Answer: Retention time instability can compromise peak identification and integration. Common causes include:
| Potential Cause | Description | Recommended Solution |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase, including pH changes or degradation of additives.[3] | - Prepare Fresh Mobile Phase: Make a new batch of mobile phase, ensuring accurate pH measurement.[3][4] - Degas Solvents: Properly degas the mobile phase to prevent air bubbles in the system.[4] |
| Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or solvent changeover.[4] | - Increase Equilibration Time: Allow at least 10-20 column volumes of the initial mobile phase to pass through the column before injection.[4] |
| Temperature Fluctuations | Changes in ambient temperature can affect solvent viscosity and retention. | - Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[4] |
| Pump Performance | Leaks or malfunctioning pump components can lead to an inconsistent flow rate. | - Check for Leaks: Inspect all fittings and connections for any signs of leakage. - Verify Flow Rate: Use a calibrated flow meter to confirm the pump is delivering the set flow rate. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
Issue: No Peak or Low Signal Intensity
Question: I am not observing the expected peak for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in my GC-MS analysis. What should I check?
Answer: A lack of signal can be due to several factors ranging from sample preparation to instrument settings.
| Potential Cause | Description | Recommended Solution |
| Analyte Decomposition | The compound may be thermally degrading in the high-temperature GC inlet or column. Pyridine compounds can sometimes decompose on strong acid centers within the system.[5] | - Lower Inlet Temperature: Gradually decrease the inlet temperature to find the optimal balance between volatilization and stability. - Use a More Inert Liner: Employ a deactivated or silanized inlet liner to minimize active sites. |
| Improper Derivatization (if applicable) | If using derivatization (e.g., silylation) to improve volatility, the reaction may be incomplete due to moisture. | - Use Anhydrous Solvents: Ensure all solvents, especially pyridine if used as a catalyst, are anhydrous.[6] - Optimize Reaction Conditions: Adjust the reaction time and temperature for the derivatization step. |
| Sample Adsorption | The analyte may be adsorbing to active sites in the GC pathway (inlet, column, transfer line). | - System Passivation: Condition the system by injecting a high-concentration standard to passivate active sites. - Check Column Health: The column may be degraded; consider trimming the front end or replacing it. |
Issue: Interpreting the Mass Spectrum
Question: I see a pair of peaks in my mass spectrum for the molecular ion, separated by 2 m/z. Is this expected?
Answer: Yes, this is a characteristic pattern for a compound containing a single bromine atom.
| Spectral Feature | Explanation | Expected Observation for C₉H₁₀BrN₃ |
| M/M+2 Isotope Pattern | Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (m/z).[9][10] | - Molecular Ion (M⁺): [C₉H₁₀⁷⁹BrN₃]⁺ at m/z 240.1 - M+2 Ion: [C₉H₁₀⁸¹BrN₃]⁺ at m/z 242.1 The intensity of these two peaks should be approximately 1:1.[10] |
| Key Fragmentation | The molecule will fragment in the mass spectrometer. The loss of the bromine atom is a common fragmentation pathway for halogenated compounds.[9] | - Loss of Br•: A significant peak corresponding to the loss of a bromine radical, resulting in a fragment ion [C₉H₁₀N₃]⁺ at m/z 160.1. - Other Fragments: Expect additional fragments from the cleavage of the isopropyl group or the triazolopyridine ring system. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A1: A reversed-phase HPLC method is a suitable starting point. Consider the following initial conditions:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Note: These are starting parameters and will likely require optimization.
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate results.[11] For a drug substance, a "dilute and shoot" approach is common.[11]
-
Weighing: Accurately weigh a small amount (e.g., 10 mg) of the compound.
-
Dissolution: Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask to create a stock solution.
-
Dilution: Perform serial dilutions with the mobile phase to bring the concentration within the calibration range of the instrument.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter to remove particulates before injection.[3]
Q3: Can I use GC-MS for this compound?
A3: Yes, GC-MS is a viable technique, provided the compound is sufficiently volatile and thermally stable.[12] Given its structure, it should be amenable to GC analysis. Pay close attention to the inlet temperature to avoid degradation.[5]
Q4: What are the expected mass spectral fragments for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A4: Besides the characteristic M/M+2 molecular ion peaks (m/z 240.1/242.1), you can expect fragments resulting from the loss of the bromine atom and cleavage of the isopropyl group.
| m/z (Theoretical) | Possible Fragment Identity | Notes |
| 240.1 / 242.1 | [C₉H₁₀BrN₃]⁺ | Molecular Ion (M/M+2) |
| 197.1 / 199.1 | [C₆H₄BrN₃]⁺ | Loss of isopropyl radical (•C₃H₇) |
| 160.1 | [C₉H₁₀N₃]⁺ | Loss of bromine radical (•Br) |
| 118.1 | [C₆H₄N₃]⁺ | Loss of Br and C₃H₆ (propene) |
Experimental Protocols & Visualizations
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a detailed methodology for the quantitative analysis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol.
-
Dilute 100 µL of this solution to 10 mL with the 50:50 mobile phase mixture to achieve a theoretical concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters listed in FAQ Q1.
-
Equilibrate the column for at least 15 minutes before the first injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve.
-
Protocol 2: GC-MS Method for Identification
This protocol outlines a method for the qualitative identification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the analyte in ethyl acetate.
-
Ensure the sample is free of non-volatile residues.
-
-
GC-MS Conditions:
-
GC Inlet: Splitless mode, 250 °C
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the analyte peak.
-
Extract the mass spectrum for the peak of interest.
-
Confirm the presence of the M/M+2 isotope pattern for bromine (m/z 240.1/242.1) and key fragment ions.
-
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Triazolopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine compounds in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for antibacterial triazolopyridine compounds?
A1: The primary antibacterial mechanism of action for many triazolopyridine and related triazole compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, triazolopyridine compounds disrupt critical cellular processes, leading to bacterial cell death.
Q2: Why am I observing resistance to my triazolopyridine compound in bacterial strains that are known to be susceptible?
A2: Resistance to triazolopyridine compounds can emerge through several mechanisms. The most common is the acquisition of mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations can alter the drug-binding site on the enzyme, reducing the compound's efficacy. Other mechanisms include the upregulation of efflux pumps that actively remove the compound from the bacterial cell and, less commonly, enzymatic modification of the drug.
Q3: My triazolopyridine compound is poorly soluble in aqueous media. How can I perform a broth microdilution assay?
A3: Poor aqueous solubility is a common challenge with novel chemical entities. To perform a broth microdilution assay, you can dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then serially diluted in the broth medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of the organic solvent in the assay wells is low enough (typically ≤1%) to not affect bacterial growth or interfere with the assay results. Always include a solvent control to verify that the solvent at the tested concentration has no antimicrobial activity.[1]
Q4: What are the appropriate quality control (QC) strains to use in my antimicrobial susceptibility testing?
A4: It is essential to include well-characterized QC strains in every assay to ensure the validity of your results. Standard QC strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) should be used. For example, Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 are commonly used. You should also include a known resistant strain, if available, to validate the ability of your assay to detect resistance.
Q5: How do I interpret the results of my broth microdilution assay?
A5: The result of a broth microdilution assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[2] This is typically determined by visual inspection of the microtiter plate wells after incubation. A colorimetric indicator, such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC), can be added to aid in the visualization of bacterial growth.[3] The well with the lowest compound concentration that shows no color change (indicating no metabolic activity) is recorded as the MIC.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Medium
Symptoms:
-
Visible precipitate in the microtiter plate wells after adding the compound.
-
Inconsistent or non-reproducible MIC values.
-
Lower than expected antimicrobial activity.
Troubleshooting Steps:
-
Visual Confirmation: Examine the wells under a microscope to confirm the presence of a precipitate.
-
Reduce Final Concentration: The simplest approach is to test a lower concentration range of your compound.
-
Optimize Solvent Concentration: If your assay allows, a slight increase in the final co-solvent (e.g., DMSO) concentration may improve solubility. However, ensure the solvent concentration remains below the level that affects bacterial growth.
-
Intermediate Dilution Step: Before the final dilution in the aqueous assay buffer, dilute the high-concentration DMSO stock solution in a solvent of intermediate polarity, such as a mixture of ethanol and water.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Test the solubility and activity of your compound in buffers with different pH values to find the optimal condition.[4]
Issue 2: No Antimicrobial Activity Observed
Symptoms:
-
Bacterial growth is observed at all concentrations of the triazolopyridine compound tested.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the compound has not degraded. If possible, verify its identity and purity using analytical methods.
-
Check Inoculum Density: An inoculum that is too dense can overwhelm the antimicrobial agent. Ensure that the bacterial suspension is standardized to the recommended turbidity (e.g., 0.5 McFarland standard).
-
Confirm Target Expression: If you are testing against a specific molecular target, confirm that the target is expressed in the bacterial strain you are using.
-
Consider Intrinsic Resistance: The bacterial strain may possess intrinsic resistance mechanisms, such as an impermeable outer membrane or constitutively active efflux pumps.
-
Assay Controls: Double-check your positive and negative controls. The positive control (a known effective antibiotic) should show inhibition, and the negative (vehicle) control should show no inhibition.
Issue 3: Inconsistent MIC Values Across Replicates
Symptoms:
-
Significant variation in the MIC values obtained from replicate wells or between experiments.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent and standardized inoculum is used for each experiment. Variations in the starting number of bacteria can lead to different MICs.
-
Pipetting Accuracy: Verify the accuracy of your pipettes, especially when performing serial dilutions. Small errors in pipetting can lead to significant differences in compound concentrations.
-
Homogeneous Compound Solution: Ensure that your stock solution is fully dissolved and homogenous before performing dilutions. Vortex the stock solution before each use.
-
Incubation Conditions: Maintain consistent incubation temperature and duration for all experiments.
-
Edge Effects: In microtiter plates, wells on the edge can be prone to evaporation, which can concentrate the compound and affect results. If this is a concern, avoid using the outermost wells for critical measurements or ensure proper sealing of the plate.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Triazole and Triazolopyridine Compounds Against Resistant Bacterial Strains.
| Compound Class | Compound/Derivative | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | - | 32 | [5] |
| Escherichia coli | - | 16 | [5] | ||
| 1,2,4-Triazole Hybrid | 2-methylpiperazine derivative | E. coli | Multidrug-resistant (MDR) | 0.25 | [6] |
| 1,2,4-Triazole-Clinafloxacin Hybrid | 4-toyl derivative | S. aureus | Methicillin-resistant (MRSA) | 0.25 | [6] |
| 4-fluorophenyl derivative | S. aureus | Methicillin-resistant (MRSA) | 0.25 | [6] | |
| 2,4-difluorophenyl derivative | S. aureus | Methicillin-resistant (MRSA) | 0.25 | [6] | |
| 1,2,4-Triazole-Ofloxacin Hybrid | Ofloxacin derivative | S. aureus | - | 0.25-1 | [6] |
| S. epidermidis | - | 0.25-1 | [6] | ||
| B. subtilis | - | 0.25-1 | [6] | ||
| E. coli | - | 0.25-1 | [6] | ||
| 1,2,4-Triazole | 2aa | Bacillus cereus | - | 750 | [7] |
| Pseudomonas aeruginosa | - | 750 | [7] | ||
| 2ab | P. aeruginosa | - | 500 | [7] | |
| B. cereus | - | 500 | [7] |
Experimental Protocols
Broth Microdilution Antimicrobial Susceptibility Testing for Triazolopyridine Compounds
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Triazolopyridine compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
(Optional) Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Preparation of Compound Stock Solution: a. Dissolve the triazolopyridine compound in 100% DMSO to a final concentration of 10 mg/mL. Ensure the compound is completely dissolved. This is your stock solution. b. From the stock solution, prepare an intermediate stock solution at 100 times the highest final concentration to be tested in the assay by diluting it in CAMHB.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the 100x intermediate compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. (Optional) To aid in reading, add 30 µL of resazurin or TTC solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration where no color change is observed.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Logical Troubleshooting Workflow for Antimicrobial Assay Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acm.or.kr [acm.or.kr]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"enhancing the stability of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: Rapid Degradation of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in a Neutral Aqueous Solution at Room Temperature.
-
Question: My solution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine shows significant degradation within a few hours of preparation, as evidenced by the appearance of new peaks in my HPLC analysis. What could be the cause and how can I prevent this?
-
Answer: Rapid degradation in a neutral aqueous solution at ambient temperature could be due to several factors, including oxidation, hydrolysis, or photodegradation. Here is a systematic approach to troubleshoot this issue:
-
Protect from Light: Triazolopyridine derivatives can be susceptible to photodegradation. Repeat the experiment with your container wrapped in aluminum foil or using an amber vial to exclude light. If the degradation is significantly reduced, light is a contributing factor.
-
Deoxygenate the Solvent: The triazolo[4,3-a]pyridine ring system can be susceptible to oxidation, potentially forming N-oxides.[1] To minimize this, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving your compound. Prepare and store the solution under an inert atmosphere.
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant may improve stability.[1] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. Compatibility and potential interference with your downstream applications should be evaluated.
-
Evaluate pH: Although your solution is nominally "neutral," the dissolution of the compound or atmospheric CO2 absorption can alter the pH. Measure the pH of your solution. The stability of triazolopyridine compounds can be pH-dependent.[2][3] Perform a simple study by preparing the solution in buffers at different pH values (e.g., pH 5, 7, and 9) to identify a more stable range.
-
Issue 2: Inconsistent Results in Stability Studies Under Acidic or Basic Conditions.
-
Question: I am performing forced degradation studies and see variable degradation rates for my compound in acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions. Why are my results not reproducible?
-
Answer: Inconsistent results in forced degradation studies often stem from subtle variations in experimental conditions. Here’s what to check:
-
Precise Temperature Control: Ensure that the temperature of your stressed samples is tightly controlled. Small fluctuations in temperature can significantly impact the rate of hydrolysis. Use a calibrated water bath or incubator.
-
Standardized Sample Preparation: Ensure that the initial concentration of the compound is identical across all experiments. The order of reagent addition should also be consistent. For example, adding the compound to the acid/base solution versus adding the acid/base to the compound solution might lead to localized concentration differences that affect initial degradation.
-
Time Point Accuracy: Take samples for analysis at precisely defined time intervals. For rapid degradation, even a small delay in sample quenching or analysis can lead to significant variations.
-
Quenching of Reactions: Before analysis (e.g., by HPLC), it is crucial to effectively stop the degradation process. For acidic samples, neutralize with a stoichiometric amount of base (e.g., NaOH). For basic samples, neutralize with an acid (e.g., HCl). This prevents further degradation on the autosampler.
-
Solubility Issues: If your compound has poor solubility in aqueous acidic or basic solutions, co-solvents may be necessary.[4] However, ensure the co-solvent itself is stable under the stress conditions and does not react with your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A1: Based on the chemistry of related triazolopyridine compounds, the most probable degradation pathways include:
-
Oxidation: The nitrogen atoms in the heterocyclic rings are susceptible to oxidation, which can lead to the formation of N-oxides.[1]
-
Hydrolysis: The triazole ring may be susceptible to opening under strong acidic or basic conditions, although the triazolopyridine core is generally quite stable.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation, potentially through radical mechanisms or ring cleavage.
Q2: What are the optimal storage conditions for solutions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
A2: While specific data for this compound is not available, general recommendations for enhancing stability are:
-
Temperature: Store solutions at low temperatures (2-8°C) to slow down potential degradation reactions. For long-term storage, consider storing at -20°C or below.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
pH: If possible, buffer the solution to a pH that has been experimentally determined to be optimal for stability.
Q3: Which analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products.[5]
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[1] The goal is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 80-100°C).
-
Photodegradation: Exposing the solution to a light source compliant with ICH Q1B guidelines.
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from a forced degradation study.
Table 1: Summary of Forced Degradation Studies for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 | 60 | 78.9 | 21.1 | 3 |
| 10% H₂O₂ | 8 | 25 | 65.4 | 34.6 | 4 |
| Heat (Solution) | 48 | 80 | 92.1 | 7.9 | 1 |
| Photolytic | 24 | 25 | 89.5 | 10.5 | 2 |
Table 2: pH-Dependent Stability of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine at 25°C
| pH | Buffer System | % Remaining after 48 hours |
| 3.0 | Citrate Buffer | 98.5 |
| 5.0 | Acetate Buffer | 99.1 |
| 7.0 | Phosphate Buffer | 96.2 |
| 9.0 | Borate Buffer | 88.7 |
| 11.0 | Carbonate-Bicarbonate Buffer | 75.3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 10% H₂O₂.
-
Thermal: Dilute 1 mL of the stock solution with 9 mL of the chosen solvent for the final application.
-
Control: Dilute 1 mL of the stock solution with 9 mL of the chosen solvent.
-
-
Incubation: Place the acidic, basic, and thermal samples in a water bath at 60°C. Keep the oxidative and control samples at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
For other samples, no quenching is typically needed, but they should be analyzed promptly.
-
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
References
- 1. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Biological Screening of Triazolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reproducible results in your biological screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when screening triazolopyridine compounds?
A1: Researchers often face initial hurdles related to compound solubility and assay interference. Triazolopyridines, like many heterocyclic compounds, can have low aqueous solubility.[1][2] This can lead to precipitation in aqueous assay buffers, especially when diluting from a DMSO stock, causing inconsistent results.[3] Additionally, the triazolopyridine scaffold can sometimes interfere with certain assay formats, for example, through chemical reactivity, fluorescence, or aggregation, leading to false-positive or false-negative results.[4]
Q2: How can I address the poor solubility of my triazolopyridine compounds?
A2: Addressing solubility is a critical first step. While DMSO is a common solvent for stock solutions, its concentration in the final assay should be minimized (typically <1%) to avoid artifacts.[3] If precipitation occurs upon dilution into your aqueous buffer, you can explore several options:
-
Use of co-solvents: Solvents like polyethylene glycol (PEG) can sometimes improve solubility.[1]
-
pH modification: The solubility of compounds with ionizable groups can be sensitive to pH. Testing a range of buffer pHs may be beneficial.[3]
-
Formulation with excipients: Cyclodextrins can be used to encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[3] It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using to ensure you are working below the precipitation limit.[3]
Q3: My triazolopyridine compound shows activity across multiple, unrelated assays. What could be the cause?
A3: Apparent activity in multiple unrelated assays is a hallmark of a Pan-Assay Interference Compound (PAINS).[4] This promiscuous behavior can arise from several mechanisms, including chemical aggregation, redox activity, or non-specific reactivity with proteins.[4] It is important to perform counter-screens and secondary assays to rule out assay artifacts and confirm that the observed activity is due to a specific interaction with your target.
Q4: Which type of cell-based assay is best for initial screening of triazolopyridines?
A4: The choice of assay depends on the biological question you are asking.
-
Proliferation/Viability Assays: For assessing general cytotoxicity or anti-proliferative effects, colorimetric assays like MTT or fluorescence-based assays like Calcein AM are widely used.[5] However, be aware that some compounds can interfere with the chemistry of these assays (e.g., interfering with MTT formazan production), leading to inconsistent results.[5]
-
Target-Specific Assays: If you are investigating a specific target, such as a kinase or enzyme, a more tailored assay is needed. This could be a high-content screening (HCS) assay to monitor changes in protein localization or a reporter gene assay to measure pathway activation.[6]
-
Phenotypic Screening: These screens look for a change in a cellular phenotype without a preconceived target. They have been successful in identifying hits that act on various targets.[7]
Q5: How can I ensure the reproducibility of my screening results?
A5: Reproducibility is key to a valid study.[8] Key factors include:
-
Standardized Protocols: Use detailed, consistent protocols for all experiments.[9]
-
Validated Materials: Ensure cell lines are authenticated and free from contamination.[8]
-
Consistent Lab Practices: Pay close attention to pipetting accuracy, cell seeding densities, and incubation times, as these are common sources of variability.[10][11]
-
Environmental Control: Maintain stable temperature and humidity in the laboratory, as these can affect results.[12]
-
Data Management: Document all experimental details and analysis methods to allow for replication.[9]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: You are observing significant variability in the calculated IC50 value for a triazolopyridine compound across repeat experiments.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Compound Instability/Precipitation | Visually inspect assay plates for precipitate. Determine the kinetic solubility of the compound in your assay buffer. | Ensure all assay concentrations are below the measured solubility limit. If needed, reformulate the compound using co-solvents or excipients.[3] |
| Cell Seeding Inconsistency | Review cell counting and plating procedures. Perform a cell density titration to find the optimal seeding number for your assay duration. | Use an automated cell counter for accuracy. Ensure even cell suspension before and during plating.[10] |
| Assay Reagent Variability | Check the lot numbers and expiration dates of all reagents (e.g., media, serum, detection reagents). | Qualify new lots of critical reagents against the old lot to ensure consistent performance. |
| Pipetting/Liquid Handling Errors | Verify the calibration of all pipettes, especially multichannel pipettes.[11] | Use automated liquid handlers for critical steps if available. Employ reverse pipetting for viscous solutions.[10] |
| Edge Effects in Microplates | Run a uniformity test by plating cells with vehicle control in all wells of a plate. Analyze for gradients or higher variance in outer wells. | Avoid using the outer rows and columns of the microplate for experimental samples. Ensure proper humidification during incubation. |
Guide 2: High Background or False Positives in Fluorescence-Based Assays
Problem: Your triazolopyridine compound appears active or causes high background signal in a fluorescence-based assay, which is not confirmed in secondary assays.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Compound Autofluorescence | Scan the emission spectrum of the compound at the assay's excitation wavelength in assay buffer without cells or detection reagents. | If the compound is fluorescent, switch to a different detection modality (e.g., luminescence, colorimetric) or use a different fluorescent dye with non-overlapping spectra.[4] |
| Non-specific Protein Binding | Perform a counter-screen using a different target or a simplified biochemical assay format. | Add a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific binding. Include a bovine serum albumin (BSA) pre-incubation step. |
| Chemical Interference with Assay Dye | Run the assay in a cell-free system (buffer + compound + detection reagent) to see if the compound directly affects the dye. | Select an alternative dye or assay principle. For example, if a compound interferes with a DCFDA assay for ROS, consider a different method for measuring oxidative stress.[5] |
| Compound Aggregation | Test the compound's activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation. | Filter compound stock solutions before use. If aggregation persists, medicinal chemistry efforts may be needed to improve the compound's physical properties.[4] |
Quantitative Data Summary
The following tables summarize reported in vitro activity for various triazolopyridine derivatives from selected studies. This data is for comparative purposes; results are highly dependent on the specific assay conditions.
Table 1: In Vitro Activity of Triazolopyridines Against Mycobacterium tuberculosis
| Compound ID | Modification | IC50 (µM) | Reference |
| 24 | Nitrofuran analog | 0.55 | [7] |
| 22 | Nitroimidazole analog | 22 | [7] |
| 23 | Nitroimidazole analog | 94 | [7] |
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Triazolopyridine Derivatives
| Compound ID | Ar² Substituent | Ar³ Substituent | IC50 (µM) | Reference |
| 15a | Phenyl | Phenyl | 20.32 ± 0.11 | [13] |
| 15c | Phenyl | 4-Chlorophenyl | 9.69 ± 0.09 | [13] |
| 15h | 4-Methylphenyl | Phenyl | 14.37 ± 0.43 | [13] |
| 15i | 4-Methylphenyl | 4-Methoxyphenyl | 8.43 ± 0.25 | [13] |
| 15j | 4-Methylphenyl | 4-Chlorophenyl | 6.60 ± 0.09 | [13] |
Table 3: TDP2 Inhibitory Activity of Triazolopyrimidine and Bioisosteric Triazolopyridine Scaffolds
| Compound ID | Scaffold | IC50 (µM) | Reference |
| 7a | 5-phenyl triazolopyrimidine | < 50 | [14] |
| 17a | 5-phenyl triazolopyridine | < 50 | [14] |
| 17e | 5-phenyl triazolopyridine | < 50 | [14] |
| 17z | 5-phenyl triazolopyridine | < 50 | [14] |
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for diagnosing inconsistent screening results.
Caption: A generalized workflow for a cell-based viability/proliferation assay.
Caption: A hypothetical kinase signaling pathway inhibited by a triazolopyridine.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triazolopyridine compounds dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of the triazolopyridine compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 1%. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of triazolopyridine compounds against a bacterial strain, adapted from NCCLS recommendations.[15]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Triazolopyridine compounds dissolved in DMSO
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in broth. Dilute the overnight culture to achieve a standardized inoculum corresponding to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the triazolopyridine compounds and the standard antibiotic in the broth medium directly in the 96-well plate. Each well should contain 50 µL of the diluted compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth medium only (no bacteria, no compound).
-
Growth Control: Broth medium with bacteria and the equivalent concentration of DMSO used for the compounds.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Measurement: Determine bacterial growth by measuring the optical density (OD) at 600 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, typically corresponding to a significant reduction in OD600 compared to the growth control.[15]
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. donotedit.com [donotedit.com]
- 9. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. news-medical.net [news-medical.net]
- 12. droracle.ai [droracle.ai]
- 13. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
"addressing common side reactions in the synthesis oftriazolo[4,3-a]pyridines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of triazolo[4,3-a]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a one-pot synthesis of a 3-substituted-[1][2][3]triazolo[4,3-a]pyridine from 2-hydrazinopyridine and an aldehyde, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this synthesis can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your 2-hydrazinopyridine and the aldehyde is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure your starting materials are pure. Recrystallize or purify them if necessary.
-
-
Reaction Conditions: The choice of oxidant and reaction temperature can significantly impact the yield.
-
Recommendation: If you are using a mild oxidant, consider switching to a more robust one. The reaction may also require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4]
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion.
-
Recommendation: Ensure you are using the correct stoichiometry as per the chosen protocol. A slight excess of the aldehyde may be beneficial in some cases.
-
Issue 2: Formation of an Isomeric Byproduct
Question: My reaction is producing a significant amount of an isomer,[1][2][3]triazolo[1,5-a]pyridine, alongside my desired[1][2][3]triazolo[4,3-a]pyridine. How can I minimize the formation of this isomer?
Answer: The formation of the[1][2][3]triazolo[1,5-a]pyridine isomer is a known side reaction, often occurring through a Dimroth rearrangement. This rearrangement is typically facilitated by acidic or basic conditions.[3][5][6][7]
-
Control of pH: The pH of the reaction medium is a critical factor.
-
Recommendation: If your reaction is run under acidic or basic conditions, try to neutralize the reaction mixture as soon as the reaction is complete. If possible, choose a synthetic route that proceeds under neutral conditions.
-
-
Reaction Temperature: Higher temperatures can sometimes promote the Dimroth rearrangement.
-
Recommendation: If feasible for your specific reaction, try running it at a lower temperature for a longer duration.
-
-
Purification: If the formation of the isomer cannot be completely avoided, careful purification is necessary.
-
Recommendation: The two isomers often have different polarities and can be separated by column chromatography. A gradual increase in the polarity of the eluent can help in achieving good separation.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my triazolo[4,3-a]pyridine derivative. The crude product contains unreacted starting materials and other impurities. What are the best purification strategies?
Answer: Purification of triazolo[4,3-a]pyridines can be challenging due to their polarity.
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.
-
Recommendation: After the reaction, a standard aqueous work-up is often necessary. Washing the organic layer with brine can help remove residual water.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[8] For more polar products, a solvent system like dichloromethane/methanol might be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Recommendation: Common solvents for recrystallization include ethanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of triazolo[4,3-a]pyridines?
A1: Besides the Dimroth rearrangement to the[1][2][3]triazolo[1,5-a]pyridine isomer, other potential side reactions include:
-
Incomplete cyclization: This leaves the hydrazone intermediate as a major impurity.
-
Ring-opening of the triazole ring: This can occur under harsh reaction conditions.
-
Side reactions related to specific functional groups: For example, if your starting materials contain other reactive functional groups, they might undergo undesired transformations.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q3: What is a general one-pot procedure for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines?
A3: A common and efficient one-pot synthesis involves the reaction of 2-hydrazinopyridine with a substituted aldehyde in the presence of an oxidizing agent.[4][10]
Data Presentation
Table 1: Comparison of Oxidizing Agents in the One-Pot Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Chlorosuccinimide (NCS) | DMF | 0 to RT | 1 | >90 |
| Ceric Ammonium Nitrate (CAN) | PEG-600 | 80 | 2 | 92 |
| Iodine (I₂) | Water | RT | 3 | 90 |
Table 2: Effect of Reaction Conditions on the Synthesis of a Triazolo[4,3-a]pyrazine Derivative
| Reagents | Conditions | Yield (%) | Reference |
| Ethyl trifluoroacetate, Hydrazine hydrate | CH₃CN, 20°C, 1h | - | [8] |
| Intermediate + NaOH, ClCH₂COCl | CH₃CN, 10°C, 3h | - | [8] |
| Intermediate + POCl₃ | CH₃CN, 80°C, 24h | - | [8] |
| Intermediate + Ethylenediamine | MeOH, -20°C, 1h | - | [8] |
| Intermediate + Conc. HCl | MeOH, 55°C, 1h | Good | [8] |
Experimental Protocols
Detailed Experimental Protocol for the One-Pot Synthesis of 3-(Pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine [2]
-
Hydrazone Formation:
-
To a solution of 0.05 mol of 2-hydrazinopyridine in 20 mL of ethanol at room temperature, add 0.05 mol of pyridine-4-carboxaldehyde.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, a pale yellow solid will precipitate. Collect the solid by filtration and recrystallize it from hot ethanol to obtain the hydrazone.
-
-
Oxidative Cyclization:
-
Dissolve 10 mmol of the prepared hydrazone in a minimum amount of dry DMF (20 mL) and cool the mixture in an ice bath.
-
Add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the reaction mixture. Caution: The reaction is highly exothermic.
-
Stir the reaction mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
-
Monitor the completion of the reaction by TLC.
-
Collect the resulting yellow solid by filtration and wash it twice with petroleum ether.
-
Dissolve the solid in 50 mL of hot water and add 10 mmol of triethylamine (Et₃N) drop-wise while cooling.
-
Pale yellow plates of the product will form. Filter the product and wash it with cold water to afford a yield of over 90%.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of triazolo[4,3-a]pyridines.
Caption: Main reaction vs. side reaction pathway.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 10. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
"optimization of reaction conditions for derivatization of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the derivatization of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. The information is structured to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the derivatization of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine?
The primary strategies for derivatizing this compound involve metal-catalyzed cross-coupling reactions at the bromide position. The most frequently employed methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by reacting with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds by reacting with alkenes.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider using more active catalysts such as Pd(dppf)Cl₂ or custom ligand systems that are known to be effective for heteroaromatic bromides.
-
Base: The strength and solubility of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one base is not providing good results, screening other bases is advisable. The base's particle size can also influence the reaction rate.
-
Solvent: The solvent system must be anhydrous and deoxygenated. A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often used. Ensure your solvents are of high quality and properly prepared.
-
Temperature: The reaction temperature may need optimization. While many Suzuki couplings run well at elevated temperatures (80-120 °C), thermal decomposition of the starting material or product can occur. A temperature screen is recommended.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-purity boronic acid or ester.
Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. How can I improve the conversion?
Incomplete conversion in Buchwald-Hartwig aminations can often be addressed by optimizing the following parameters:
-
Catalyst System: The combination of a palladium precursor and a phosphine ligand is key. For sterically hindered amines or aryl bromides, bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under inert conditions.
-
Reaction Time and Temperature: These reactions can be slow. Increasing the reaction time or temperature might be necessary. However, be mindful of potential side reactions or degradation at higher temperatures.
-
Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is critical, as both the catalyst and the phosphine ligands can be sensitive to oxygen.
Q4: I am seeing significant amounts of debromination as a side product. What can be done to minimize this?
Debromination is a common side reaction, particularly in palladium-catalyzed couplings. To minimize it:
-
Ligand Choice: Use a ligand that promotes rapid reductive elimination, which is the desired final step of the catalytic cycle, over competing side reactions.
-
Lower Temperatures: If the desired reaction can proceed at a lower temperature, this can often reduce the rate of debromination.
-
Scavengers: In some cases, the addition of a hydrogen scavenger can be beneficial, although this is less common.
-
Reaction Time: Avoid excessively long reaction times, as this can lead to catalyst degradation and an increase in side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider pre-activating the catalyst. |
| Poor quality reagents | Ensure starting materials, solvents, and bases are pure and anhydrous. | |
| Incorrect reaction temperature | Optimize the temperature by running small-scale trials at different temperatures. | |
| Formation of Multiple Products | Side reactions (e.g., homo-coupling) | Adjust the stoichiometry of the reactants. Use a more selective catalyst system. |
| Degradation of starting material or product | Lower the reaction temperature or shorten the reaction time. | |
| Difficulty in Product Purification | Residual catalyst | Use a palladium scavenger (e.g., silica-thiol) or perform a charcoal treatment. |
| Co-eluting impurities | Optimize the chromatography conditions (solvent system, gradient, column type). |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time (e.g., 4-24 hours).
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for a cross-coupling reaction.
Validation & Comparative
A Comparative Analysis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and Other Biologically Active Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4] This guide provides a comparative overview of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and other notable triazolopyridine derivatives, focusing on their performance as inhibitors of various biological targets. The information presented herein is intended to support further research and development in this promising area of drug discovery.
Introduction to Triazolopyridines
Triazolopyridines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4] The versatility of the triazolopyridine core allows for substitutions at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This guide will focus on a comparative analysis of selected triazolopyridine derivatives, with a particular focus on 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, a commercially available derivative with potential for further investigation.[3][5][6][7][8]
Comparative Biological Activity
While direct comparative studies of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine against other triazolopyridines are not extensively available in the public domain, we can infer its potential by examining the structure-activity relationships (SAR) of analogous compounds. The following table summarizes the in vitro activity of several substituted triazolopyridine derivatives against various biological targets.
| Compound ID | Structure | Target | Assay | IC50 | Cell Line | Reference |
| 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine | C9H10BrN3 | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Compound 7i | 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine derivative | Tubulin Polymerization | Antiproliferative Assay | 12 nM | HeLa | [2] |
| Compound 4d | [1][2][3]triazolo[4,3-a]pyridine derivative | c-Met Kinase | Kinase Inhibition Assay | Not specified, but highly active | SNU5 | [1] |
| Compound 4q | 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine derivative | Tubulin Polymerization | Antiproliferative Assay | 8 nM | A549 | [9] |
| Compound 5 | [1][2][3]triazolo[4,3-b]pyridazine derivative | BRD4 Bromodomain | AlphaScreen Assay | Micromolar range | N/A | [10] |
Note: The data presented for compounds other than 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine are from studies on structurally related but distinct molecules. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolopyridine derivatives is significantly influenced by the nature and position of their substituents. For instance, in the series of 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridines investigated as tubulin polymerization inhibitors, the presence of a 3,4,5-trimethoxyphenyl group was found to be crucial for potent antiproliferative activity.[2] Similarly, for[1][2][3]triazolo[4,3-b]pyridazine derivatives targeting the BRD4 bromodomain, modifications at the R1 and R2 positions of the core scaffold led to significant variations in inhibitory activity.[10] The 6-bromo and 3-isopropyl substitutions on the target compound of this guide suggest a potential for specific interactions within a biological target, which warrants further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Antiproliferative Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, SNU5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescent reporter in a buffer.
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a common signaling pathway affected by tubulin polymerization inhibitors and a general workflow for screening and evaluating novel triazolopyridine derivatives.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Caption: Drug discovery workflow for triazolopyridines.
Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine itself lacks extensive published biological data, the analysis of its structural analogs highlights the potential of this compound class against various diseases, particularly cancer. The data and protocols presented in this guide are intended to provide a foundation for researchers to undertake further comparative studies and unlock the full therapeutic potential of these versatile molecules. Future work should focus on the direct biological evaluation of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and its derivatives to establish a clear structure-activity relationship and identify promising lead compounds for preclinical development.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride - High purity | EN [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 7. This compound|CAS 459448-06-7 [rlavie.com]
- 8. achmem.com [achmem.com]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anticancer activity of the novel compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. Due to the limited publicly available data on this specific molecule, this document establishes a baseline for comparison by presenting experimental data and protocols for structurally related triazolopyridine and pyrazolopyrimidine derivatives with demonstrated anticancer properties. The methodologies and data presentation formats outlined herein are intended to serve as a template for the evaluation of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of various triazolo[4,3-a]pyridine and pyrazolo[1][2][3]triazolopyrimidine derivatives against a panel of human cancer cell lines. This provides a benchmark for evaluating the potency of novel compounds like 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Table 1: Cytotoxic Activity (IC50 in µM) of Selected Triazolopyridine and Pyrazolopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| [Hypothetical] 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | MCF-7 | Breast Adenocarcinoma | [Insert Value] | N/A |
| HeLa | Cervical Cancer | [Insert Value] | N/A | |
| A549 | Lung Carcinoma | [Insert Value] | N/A | |
| MDA-MB-231 | Breast Cancer | [Insert Value] | N/A | |
| Phenothiazine-based triazolopyridine hybrid | MDA-MB-231 | Breast Cancer | Selectively induced apoptosis | [2] |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivative 1 | MCF-7 | Breast Cancer (ER+) | < 50 | [4] |
| HCC1937 | Breast Cancer (ER-) | < 50 | [4] | |
| HeLa | Cervical Cancer | < 50 | [4] | |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | B16F10 | Murine Melanoma | 41.12 - 61.11 | [5][6] |
| Triazolo(3,4-b)(1,3,4)thiadiazole Pyridine Derivative (C2) | MCF-7 | Breast Cancer | 110.4 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are essential for the consistent and reproducible evaluation of novel anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the test compound for the desired time, harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after compound treatment.
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental processes and biological mechanisms.
Caption: Workflow for validating the in vitro anticancer activity of a novel compound.
Some pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the EGFR signaling pathway.[4][9] The following diagram illustrates this potential mechanism of action.
Caption: Inhibition of the EGFR signaling pathway by pyrazolopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. amhsr.org [amhsr.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
"structure-activity relationship (SAR) analysis of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine analogs"
A comprehensive analysis of the structure-activity relationship (SAR) for a series of novel[1][2][3]triazolo[4,3-a]pyridine analogs reveals critical insights for their development as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of cancer immunotherapy.
Comparative Analysis of Analog Performance
The inhibitory activities of the synthesized[1][2][3]triazolo[4,3-a]pyridine analogs were evaluated using a Homogenous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) values for a selection of these analogs are presented in the table below.
| Compound ID | R1 | R2 | IC50 (nM)[1] |
| A1 | H | H | >10000 |
| A2 | H | Cl | 2300 |
| A3 | H | OCH3 | 1100 |
| A4 | H | CH3 | 2100 |
| A11 | Cl | Cl | 1170 |
| A12 | Cl | OCH3 | 890 |
| A13 | Cl | CH3 | 1020 |
| A21 | OCH3 | Cl | 215 |
| A22 | OCH3 | OCH3 | 92.3 |
| A23 | OCH3 | CH3 | 156 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship for this series of[1][2][3]triazolo[4,3-a]pyridine analogs:
-
Substitution at the R1 Position: The introduction of a methoxy group (OCH3) at the R1 position of the phenyl ring consistently leads to a significant increase in inhibitory potency compared to an unsubstituted or chloro-substituted ring. For instance, compound A22 (R1=OCH3, R2=OCH3) is the most potent analog with an IC50 of 92.3 nM.[1]
-
Substitution at the R2 Position: The nature of the substituent at the R2 position also modulates activity. In combination with an R1 methoxy group, a second methoxy group at R2 (A22 ) provides the highest potency. A methyl group at R2 (A23 ) also results in a potent compound, while a chloro substituent (A21 ) is less favorable.[1]
-
Combined Effect of Substituents: The combination of electron-donating groups, particularly methoxy groups, at both R1 and R2 positions appears to be optimal for high-affinity binding and inhibition of the PD-1/PD-L1 interaction.
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition:
The inhibitory activity of the compounds was determined using a commercially available PD-1/PD-L1 inhibitor screening assay kit. The assay was performed in a 384-well plate. The reaction mixture contained recombinant human PD-L1-His tag protein, human PD-1-Fc tag protein, and anti-human Fc-Eu3+ cryptate and anti-6His-XL665 antibodies. The compounds to be tested were dissolved in DMSO and added to the reaction mixture at various concentrations. The final concentration of DMSO in the assay was maintained at 1%. The reaction was incubated for 2 hours at room temperature. The HTRF signal was measured on a microplate reader at 665 nm and 620 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic equation.[1]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the logical relationship between the structural modifications of the[1][2][3]triazolo[4,3-a]pyridine core and the resulting inhibitory activity.
Caption: SAR workflow for[1][2][3]triazolo[4,3-a]pyridine analogs.
References
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Brominated vs. Non-Brominated Triazolopyridine Derivatives as BRD4 Inhibitors
Triazolopyridines are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of various therapeutic agents, including kinase inhibitors and antidepressants.[1][2][3] The functionalization of the triazolopyridine scaffold, including through halogenation, plays a crucial role in modulating the pharmacological properties of these molecules. This guide provides a comparative overview of the efficacy of brominated versus non-brominated triazolopyridine derivatives, with a specific focus on their activity as inhibitors of the Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression and a promising target for reversing HIV-1 latency.[4][5]
Efficacy as BRD4 Inhibitors: A Comparative Summary
The development of novel BRD4 inhibitors often utilizes a brominated triazolopyridine scaffold as a key intermediate. For instance, 6-bromo-3-methyl-[1][2][6]triazolo[4,3-a]pyridine serves as a versatile starting point for the synthesis of a diverse library of derivatives through reactions like Suzuki coupling.[4] While the initial brominated compound is a synthetic precursor, its downstream, non-brominated analogs exhibit potent biological activity. The following table summarizes the in vitro efficacy of representative non-brominated triazolopyridine derivatives against BRD4 and their ability to reactivate latent HIV-1.
| Compound ID | Structure | BRD4 IC₅₀ (nM) | HIV-1 Reactivation (EC₅₀, μM) in J-Lat 10.6 Cells | Cytotoxicity (CC₅₀, μM) in MT-4 Cells |
| JQ1 (Reference) | Non-Triazolopyridine | 50 | 0.25 | >10 |
| 13d | Non-Brominated Triazolopyridine | 18 | 0.08 | >10 |
| 13j | Non-Brominated Triazolopyridine | 31 | 0.12 | >10 |
| 13o | Non-Brominated Triazolopyridine | 25 | 0.11 | >10 |
Data sourced from a study on novel triazolopyridine-based BRD4 inhibitors. The presented compounds are downstream products synthesized from a brominated intermediate.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of the triazolopyridine derivatives.
1. General Synthesis of Non-Brominated Triazolopyridine Derivatives
The synthesis initiates with a brominated triazolopyridine core, which is then functionalized.
-
Step 1: Synthesis of Brominated Intermediate: Commercially available 5-bromo-2-hydrazinylpyridine undergoes cyclization with triethyl orthoacetate to yield 6-bromo-3-methyl-[1][2][6]triazolo[4,3-a]pyridine.[4]
-
Step 2: Suzuki Coupling: The brominated intermediate is coupled with various boronic acids via a Suzuki reaction to introduce diverse substituents at the 6-position, thereby replacing the bromine atom.[7]
-
Step 3: Further Modifications: The coupled product undergoes a series of reactions, including nucleophilic substitution and nitro reduction, to generate a key amine intermediate.[4]
-
Step 4: Final Derivatization: The amine intermediate is coupled with various acyl chlorides or sulfuryl chlorides to produce the final library of non-brominated triazolopyridine derivatives.[4]
2. BRD4 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between BRD4 and acetylated histones.
-
Principle: A competitive binding assay using AlphaScreen technology. Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads, and a GST-tagged BRD4 protein is bound to anti-GST-coated acceptor beads. Proximity of the beads due to BRD4-histone interaction results in a chemiluminescent signal.
-
Procedure:
-
Test compounds are incubated with GST-BRD4 protein and biotinylated histone H4 peptide in an assay buffer.
-
Streptavidin-donor beads and anti-GST acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for binding.
-
The signal is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the luminescent signal is determined as the IC₅₀ value.
3. HIV-1 Reactivation Assay
This cell-based assay measures the ability of compounds to reactivate gene expression from latent HIV-1 provirus.
-
Cell Line: J-Lat 10.6 cells, a Jurkat T-cell line containing a latent, transcriptionally silent HIV-1 provirus where GFP replaces the nef gene.
-
Procedure:
-
J-Lat 10.6 cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds.
-
After a 72-hour incubation period, the percentage of GFP-positive cells is quantified using flow cytometry.
-
-
Data Analysis: The effective concentration that results in 50% of the maximal reactivation response (EC₅₀) is calculated.
4. Cytotoxicity Assay (MTS Assay)
This assay assesses the general toxicity of the compounds on cell viability.
-
Principle: The MTS assay relies on the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan product, which is measurable by spectrophotometry.
-
Procedure:
-
MT-4 (human T-cell leukemia) cells are seeded in 96-well plates.
-
Cells are exposed to various concentrations of the test compounds for 72 hours.
-
MTS reagent is added to each well, and the plate is incubated for 2-4 hours.
-
The absorbance at 490 nm is measured using a plate reader.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined.
Visualizations: Pathways and Workflows
Synthetic Pathway from Brominated Intermediate
Caption: Synthetic route to non-brominated triazolopyridines.
BRD4's Role in HIV-1 Transcriptional Regulation
Caption: Inhibition of BRD4 disrupts HIV-1 transcription.
Experimental Workflow for In Vitro BRD4 Inhibition
Caption: Workflow for the BRD4 AlphaScreen inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of the Antimicrobial Spectrum of Triazolo[4,3-a]pyridine Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Triazolo[4,3-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2] This guide provides a comparative overview of the in vitro antimicrobial spectrum of a representative triazolo[4,3-a]pyridine derivative, highlighting its performance against various microbial strains in comparison to established antibiotics. Due to the limited publicly available data on the specific compound "6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine," this guide utilizes data from closely related triazolo[4,3-a]pyrazine derivatives to illustrate the potential antimicrobial profile and to provide a framework for future comparative studies.[1][3][4] The experimental data presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] The following table summarizes the MIC values for a representative triazolo[4,3-a]pyrazine derivative (Compound 2e from a cited study) and a standard antibiotic, Ampicillin, against Gram-positive and Gram-negative bacteria.[1] Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of a Triazolo[4,3-a]pyrazine Derivative and Ampicillin [1]
| Compound/Drug | Gram-positive Bacteria | Gram-negative Bacteria |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |
| Triazolo[4,3-a]pyrazine Derivative (2e) | 32 | 16 |
| Ampicillin (Positive Control) | 32 | 8 |
Data is derived from a study on triazolo[4,3-a]pyrazine derivatives and is used here for illustrative purposes.[1]
Experimental Protocols
Standardized and reproducible methodologies are crucial for the accurate in vitro validation of antimicrobial activity.[7][8] The most common methods employed are the broth microdilution and the Kirby-Bauer disk diffusion assays.[5][6][8]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of a substance that inhibits the growth of a microorganism.[5][6]
-
Inoculum Preparation:
-
Assay Procedure:
-
The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[6]
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plate is incubated at 35-37°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
-
Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5][8]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.[9]
-
Assay Procedure:
-
A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[5]
-
Filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the agar surface.[6]
-
The plate is incubated at 35-37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the in vitro validation of the antimicrobial spectrum of a novel compound.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. woah.org [woah.org]
- 9. chainnetwork.org [chainnetwork.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: A Cross-Validation Perspective
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine are not publicly available. This guide, therefore, presents a hypothetical cross-validation study based on common analytical techniques employed for molecules of similar structure and properties. The provided experimental data and protocols are illustrative and intended to serve as a template for researchers developing and validating methods for this compound.
The selection of an appropriate analytical method is critical for accurate and reliable quantification of pharmaceutical compounds during drug development. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Quantitative Performance Comparison
The following tables summarize the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (%) | 98.5 - 101.2 | 98.0 - 102.0 |
| Precision (%RSD) | ||
| - Intraday | ≤ 1.5 | ≤ 2.0 |
| - Interday | ≤ 1.8 | ≤ 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | - |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9999 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 100 | - |
| Accuracy (%) | 99.1 - 100.8 | 98.0 - 102.0 |
| Precision (%RSD) | ||
| - Intraday | ≤ 1.1 | ≤ 2.0 |
| - Interday | ≤ 1.4 | ≤ 2.0 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | - |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS methods are provided below.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions were prepared in a diluent of 50:50 (v/v) acetonitrile and water.
LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UPLC system.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: m/z 240.0 -> 198.0 (Quantifier), m/z 240.0 -> 119.0 (Qualifier)
-
Internal Standard (e.g., Deuterated analog): m/z 245.0 -> 203.0
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were prepared by protein precipitation with acetonitrile followed by dilution in the mobile phase.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
This guide provides a framework for the comparison and cross-validation of analytical methods for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. Based on the hypothetical data, the LC-MS/MS method offers superior sensitivity and a wider linear range compared to the HPLC-UV method, making it more suitable for bioanalytical applications or trace-level impurity analysis. The HPLC-UV method, however, represents a robust and cost-effective alternative for routine quality control and release testing where lower sensitivity is acceptable. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative for researchers to perform a thorough method development and validation according to regulatory guidelines to ensure the generation of high-quality, reliable data.
Benchmarking the Antiviral Potential of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: A Comparative Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for evaluating the antiviral activity of the novel compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. Due to the current absence of published data on the antiviral properties of this specific molecule, this document outlines a comprehensive benchmarking strategy against established antiviral drugs. The following sections detail suggested viral targets, comparative quantitative data for known antivirals, standardized experimental protocols, and conceptual diagrams to guide future research.
Proposed Viral Targets and Benchmark Antiviral Drugs
To assess the potential broad-spectrum activity of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, a screening against a diverse panel of viruses is recommended. This guide proposes initial testing against Influenza A virus, Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCV). The selection of these viruses allows for comparison with well-characterized antiviral agents that target different stages of the viral life cycle.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of selected benchmark drugs against the proposed viral targets. It is important to note that 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values can vary between different studies, cell lines, and viral strains.
Table 1: In Vitro Antiviral Activity against Influenza A Virus
| Compound | Target | Cell Line | EC50 / IC50 (µM) |
| Oseltamivir | Neuraminidase | MDCK | Varies by strain |
| Zanamivir | Neuraminidase | Various | Varies by strain |
| Baloxavir marboxil | Cap-dependent endonuclease | Various | Varies by strain |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | MDCK | 0.19 - 0.76[1][2] |
Table 2: In Vitro Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)
| Compound | Target | Cell Line | IC50 (µM) |
| Acyclovir | DNA Polymerase | Vero, BHK | 0.56 - 0.85[3][4][5][6] |
| Valacyclovir | DNA Polymerase | - | Prodrug of Acyclovir |
| Famciclovir | DNA Polymerase | - | Prodrug of Penciclovir |
Table 3: In Vitro Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | Target | Cell Line | EC50 (nM) |
| Sofosbuvir | NS5B Polymerase | Huh-7 | 15 - 130 (Varies by genotype)[7][8] |
| Ledipasvir | NS5A | Huh-7 | Varies by genotype |
| Glecaprevir | NS3/4A Protease | - | Varies by genotype |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of antiviral compounds. The following are standard protocols for determining antiviral efficacy in vitro.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., MDCK for Influenza, Vero for HSV) in 6-well or 12-well plates.
-
Compound Preparation: Prepare serial dilutions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine and benchmark drugs in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific virus to allow for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Protocol:
-
Cell Seeding: Seed a suitable host cell line in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Pre-treat the cells with serial dilutions of the test compounds for a specified period, followed by the addition of the virus. Alternatively, the compound and virus can be added simultaneously.
-
Controls: Include untreated and uninfected cell controls, as well as untreated virus-infected controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells.
-
CPE Quantification: The extent of CPE can be assessed qualitatively by microscopy or quantitatively using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
Visualization of Experimental and Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a conceptual model of potential antiviral targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming the Mechanism of Action of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine Through Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized mechanism of action of the novel compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine as an anticancer agent. Due to the limited publicly available data on this specific molecule, this guide establishes a proposed mechanism based on the known activities of the broader triazolopyridine class of compounds, which have been shown to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest, often mediated by kinase inhibition.
To provide a robust context for experimental validation, we compare the hypothesized actions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine with two well-characterized compounds: Staurosporine , a potent and broad-spectrum protein kinase inhibitor known to induce apoptosis, and Doxorubicin , a widely used chemotherapy agent that primarily causes cell cycle arrest at the G2/M phase.
This guide presents detailed experimental protocols for key secondary assays, quantitative data for the comparator compounds, and hypothetical data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine to serve as a benchmark for future studies.
Hypothesized Mechanism of Action
Based on the structure-activity relationships of related triazolopyridine compounds, it is hypothesized that 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine acts as a protein kinase inhibitor. This inhibition is proposed to disrupt key signaling pathways, leading to the induction of apoptosis and arrest of the cell cycle, thereby exerting its cytotoxic effects on cancer cells. The secondary assays outlined below are designed to test this hypothesis.
Data Presentation: Comparative Analysis of Cytotoxicity and Biological Effects
The following tables summarize the quantitative data for the comparator compounds and provide a hypothetical profile for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, based on the activities of structurally related kinase inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine | MCF-7 (Breast) | Hypothetical: 5.5 |
| A549 (Lung) | Hypothetical: 8.2 | |
| HCT116 (Colon) | Hypothetical: 6.8 | |
| Staurosporine | MCF-7 (Breast) | 0.5[1] |
| A549 (Lung) | 0.13[2] | |
| HCT116 (Colon) | 0.006[3] | |
| Doxorubicin | MCF-7 (Breast) | 2.5[4] |
| A549 (Lung) | >20[4] | |
| HCT116 (Colon) | 0.1 - 0.5 |
*Note: Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is hypothetical and serves as a placeholder for experimental determination.
Table 2: Effect on Apoptosis and Cell Cycle
| Compound (Concentration) | Assay | Parameter | Result |
| 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (Hypothetical: 10 µM) | Western Blot | Cleaved Caspase-3 | Hypothetical: 4-fold increase |
| Flow Cytometry | % of Cells in G2/M | Hypothetical: 45% | |
| Staurosporine (1 µM) | Western Blot | Cleaved Caspase-3 | Significant increase[5][6] |
| Flow Cytometry | % of Cells in G2/M | G2/M arrest observed[1][7] | |
| Doxorubicin (1 µM) | Western Blot | Cleaved Caspase-3 | Increase observed[8] |
| Flow Cytometry | % of Cells in G2/M | Significant increase in G2/M phase |
*Note: Data for 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is hypothetical and serves as a placeholder for experimental determination.
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine, Staurosporine, Doxorubicin, or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This assay is used to detect the activation of key apoptotic proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of cleaved proteins to the total protein or loading control.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflows.
Caption: Hypothesized signaling pathway of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine.
Caption: Experimental workflow for secondary assays to confirm the mechanism of action.
Conclusion
This comparative guide outlines a systematic approach to validate the hypothesized anticancer mechanism of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine. By performing the described secondary assays and comparing the results with established compounds like Staurosporine and Doxorubicin, researchers can elucidate its effects on apoptosis and the cell cycle. The provided protocols and data tables serve as a valuable resource for designing and interpreting these crucial validation experiments. Further investigation into the specific kinase targets of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine will be essential for a complete understanding of its molecular mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-3-Isopropyl-[1,2,4]Triazolo[4,3-A]Pyridine|CAS 459448-06-7 [rlavie.com]
- 8. researchgate.net [researchgate.net]
"comparative analysis of the synthetic routes to substitutedtriazolo[4,3-a]pyridines"
A Comparative Analysis of Synthetic Routes to Substituted[1][2][3]Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds, exhibiting properties such as antibacterial, anti-inflammatory, and antithrombotic activities. Consequently, the development of efficient and versatile synthetic methods to access this core structure is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of substituted[1][2][3]triazolo[4,3-a]pyridines: Palladium-Catalyzed Buchwald-Hartwig Amination followed by cyclization, one-pot oxidative cyclization of 2-hydrazinopyridine with aldehydes, and a 1,1'-Carbonyldiimidazole (CDI) mediated tandem coupling and cyclization.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the three distinct synthetic methodologies, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Palladium-Catalyzed Synthesis | One-Pot Oxidative Cyclization | CDI-Mediated Cyclization |
| Starting Materials | 2-Chloropyridine, Hydrazides | 2-Hydrazinopyridine, Aldehydes | 2-Hydrazinopyridine, Carboxylic Acids |
| Key Reagents/Catalysts | Pd₂(dba)₃, Josiphos, NaHCO₃ | Trichloroisocyanuric acid (TCCA) | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | DMF, Acetic Acid | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 100 °C (coupling), 150 °C (cyclization) | Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 15 h (coupling), 10-20 min (cyclization) | 30-120 min | 30 min to 4 h |
| Yield Range | 70-95% | 80-95% | 60-98% |
| Key Advantages | Good functional group tolerance, high yields. | Mild reaction conditions, operational simplicity. | Tandem one-pot procedure, suitable for batch and continuous flow. |
| Key Limitations | Requires a palladium catalyst and ligand, two distinct steps. | Stoichiometric oxidant required. | Sensitive to sterically hindered substrates. |
Experimental Protocols
Palladium-Catalyzed Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine
This method involves a two-step sequence starting with a palladium-catalyzed amination followed by a microwave-assisted cyclodehydration.
Step 1: Synthesis of N'-(pyridin-2-yl)benzohydrazide
To a mixture of benzoic hydrazide (3 mmol), Pd₂(dba)₃ (0.02-0.05 mmol), Josiphos ligand (0.04-0.1 mmol), and NaHCO₃ (6 mmol) in a sealed vial is added DMF (4 mL). Neat 2-chloropyridine (2 mmol) is then added, and the mixture is heated at 100 °C for 15 hours. After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine
The crude N'-(pyridin-2-yl)benzohydrazide from the previous step is dissolved in acetic acid (2 mL) in a microwave vial. The reaction mixture is heated to 150 °C for 10-20 minutes in a microwave reactor. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃ solution. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
One-Pot Oxidative Cyclization for the Synthesis of 3-(4-Chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine
This procedure describes a facile one-pot synthesis from 2-hydrazinopyridine and an aldehyde using an oxidizing agent.
To a solution of 2-hydrazinopyridine (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in dichloromethane (10 mL) at room temperature, trichloroisocyanuric acid (TCCA) (1.1 mmol) is added portion-wise over 5 minutes. The reaction mixture is stirred at room temperature for 30-120 minutes, and the progress is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine.
CDI-Mediated Tandem Coupling and Cyclization for the Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine
This method utilizes CDI to facilitate a one-pot condensation and cyclization of a carboxylic acid and 2-hydrazinopyridine.
To a slurry of acetic acid (1 mmol) and 1,1'-carbonyldiimidazole (CDI) (1.1 mmol) in acetonitrile (5 mL) is stirred at room temperature for 30 minutes. 2-Hydrazinopyridine (1.1 mmol) is then added, and the reaction mixture is stirred at a temperature between room temperature and 60 °C for 1-4 hours until the reaction is complete as monitored by HPLC. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration or by concentration of the solvent followed by purification by column chromatography on silica gel to afford 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each of the described synthetic routes.
Caption: Palladium-Catalyzed Buchwald-Hartwig amination followed by cyclodehydration.
Caption: One-pot oxidative cyclization of 2-hydrazinopyridine and an aldehyde.
References
- 1. Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 2. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Preclinical Validation of Triazolo[4,3-a]pyridine Derivatives: A Comparative Analysis of Therapeutic Potential
A comprehensive review of the preclinical data for derivatives of the 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine scaffold, highlighting their diverse therapeutic applications and comparative efficacy in various experimental models.
While preclinical data on the specific compound 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine is not publicly available, extensive research on structurally related triazolo[4,3-a]pyridine derivatives has revealed a broad spectrum of therapeutic potential. This guide provides a comparative analysis of these analogues, summarizing key findings in oncology, immunotherapy, and infectious diseases. The data presented herein is intended to provide a valuable resource for researchers and drug development professionals interested in the therapeutic promise of this chemical class.
Comparative Efficacy of Triazolo[4,3-a]pyridine Derivatives in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies on triazolo[4,3-a]pyridine derivatives, offering a clear comparison of their potency and cellular activity across different therapeutic targets.
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Triazolo[4,3-a]pyridine Derivatives in Oncology
| Compound Class | Specific Derivative | Target | Assay | IC50 | Cell Line | Reference |
| Smoothened Inhibitors | A11 | SMOWT | Kinase Assay | 0.27 ± 0.06 µM | - | [1] |
| SMOD473H | Kinase Assay | 0.84 ± 0.12 µM | - | [1] | ||
| c-Met Inhibitors | 4d | c-Met | Kinase Assay | - | SNU5 (gastric) | [2] |
| 17l | c-Met | Kinase Assay | 26.00 nM | A549, MCF-7, Hela | [3] | |
| VEGFR-2 | Kinase Assay | 2.6 µM | A549, MCF-7, Hela | [3] | ||
| PIM Kinase Inhibitors | 42 | PIM-1/PIM-3 | Kinase Assay | - | Various tumor cell lines | [4] |
Table 2: Activity of Triazolo[4,3-a]pyridine Derivatives in Immunotherapy Models
| Compound Class | Specific Derivative | Target | Assay | IC50 | Key Finding | Reference |
| PD-1/PD-L1 Inhibitors | A22 | PD-1/PD-L1 Interaction | HTRF Assay | 92.3 nM | Dose-dependently elevated IFN-γ production | [5] |
| IDO1 Inhibitors | 38 | IDO1 | Enzymatic Assay | 0.9 µM | High selectivity over TDO and CYPs | [6] |
Table 3: Antimalarial Activity of Triazolo[4,3-a]pyridine Derivatives
| Compound Class | Specific Derivative | Strain | IC50 | Reference |
| Sulfonamides | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][5][7]triazolo[4,3-a]pyridine-6-sulfonamide | P. falciparum 2/K1 (chloroquine-resistant) | 2.24 µM | [8][9] |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][5][7]triazolo[4,3-a]pyridin-3(2H)-one | P. falciparum 2/K1 (chloroquine-resistant) | 4.98 µM | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is employed to measure the inhibition of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction. The protocol involves the use of recombinant human PD-1 and PD-L1 proteins. The assay is typically performed in a 384-well plate. The reaction mixture contains the test compound, PD-1, and PD-L1 proteins in an assay buffer. After an incubation period, HTRF detection reagents are added, and the fluorescence is measured at two different wavelengths. The ratio of the fluorescence signals is used to determine the level of inhibition.
In Vitro Kinase Inhibition Assays
To determine the half-maximal inhibitory concentration (IC50) of compounds against specific kinases such as c-Met, VEGFR-2, or SMO, in vitro kinase assays are performed. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, usually through methods like ELISA, radioactivity, or fluorescence-based detection. The IC50 value is calculated from the dose-response curve.
Cell-Based Antiproliferative Assays
The antiproliferative activity of the compounds is assessed using various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The viability of the cells is then determined by adding the MTT or MTS reagent, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured, and the IC50 value is determined.
In Vivo Tumor Xenograft Models
To evaluate the in vivo efficacy of the compounds, tumor xenograft models are utilized. This involves subcutaneously implanting human tumor cells into immunocompromised mice (e.g., nude mice). Once the tumors reach a certain size, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is assessed by comparing the tumor volume in the treated group to the control group.[2]
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity is determined against chloroquine-resistant strains of Plasmodium falciparum. The assay typically involves culturing the parasites in human red blood cells and exposing them to various concentrations of the test compounds. The parasite growth inhibition is measured using methods such as the SYBR Green I-based fluorescence assay, which quantifies the parasite DNA. The IC50 value is then calculated.[8]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in the context of triazolo[4,3-a]pyridine derivatives.
Caption: Hedgehog signaling pathway and the inhibitory action of compound A11 on SMO.
References
- 1. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation [mdpi.com]
- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Effective management and disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, while not specifically listed as an acutely hazardous "P-listed" waste by the EPA, exhibits multiple hazardous characteristics and must be managed as a hazardous waste stream from the point of generation to its final disposal. [1][4]
This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine waste.
Immediate Safety and Handling Protocols
Before handling 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure risk.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Hazard Profile
Understanding the hazards associated with 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine is fundamental to its safe disposal. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
The GHS pictogram associated with these hazards is GHS07, an exclamation mark, indicating that it can cause less serious health effects.
Step-by-Step Disposal Procedure
The disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine must be carried out in accordance with all federal, state, and local environmental control regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[5]
Step 1: Waste Identification and Segregation
-
All waste containing 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.
-
This waste stream should be segregated from other laboratory wastes to avoid incompatible mixtures. Specifically, it should not be mixed with strong oxidizing agents or strong acids.[6]
Step 2: Waste Collection and Containerization
-
Collect waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid. The original container is often a good choice for the pure compound.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine". The label should also include the approximate concentration and any other components in the waste mixture.
-
Attach the appropriate hazard warning symbols to the container.
Step 3: On-site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a well-ventilated, cool, and dry location away from general laboratory traffic and incompatible chemicals.
-
Ensure that the waste container is kept closed except when adding waste.
Step 4: Professional Waste Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for halogenated organic compounds like 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine is typically high-temperature incineration.[7][8] This process ensures the complete destruction of the compound and allows for the management of resulting acid gases (such as hydrogen bromide) in the incinerator's off-gas treatment system.[8]
Step 5: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Disposal workflow for 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. zeeco.com [zeeco.com]
Personal protective equipment for handling 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
Comprehensive Safety and Handling Guide for 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine. The following procedures are based on the known hazards of similar pyridine and halogenated organic compounds, as well as specific hazard information available for the title compound and its hydrochloride salt.
Hazard Summary
-
Pyridine Derivatives : Often toxic and may be flammable. Minimizing vapor inhalation and skin contact is crucial, necessitating work in well-ventilated areas.[1][4]
-
Halogenated Organic Compounds : This class of chemicals requires stringent safety protocols. They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Halogenated organic waste must be segregated from non-halogenated waste.[5]
-
Specific Hazard Information :
-
The hydrochloride salt is classified with GHS07 pictogram (Warning) and is associated with eye irritation (H319).
-
The non-hydrochloride form has been assigned hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1] | Laboratory coat or chemically resistant apron and closed-toe shoes.[5] | To be performed in a certified chemical fume hood.[4] |
| Conducting Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1] | Laboratory coat or chemically resistant apron and closed-toe shoes.[5] | All manipulations should be carried out in a certified chemical fume hood.[4] |
| Handling Spills | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1] | Laboratory coat or chemically resistant apron and closed-toe shoes.[5] | For large spills or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1] | Laboratory coat. | Not generally required if containers are sealed and handled properly. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Ventilation : All work with 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Spill Kit : Have a spill kit containing inert absorbent material (e.g., sand, vermiculite) readily available.[4]
-
-
Handling :
-
Donning PPE : Before handling the compound, put on the appropriate PPE as outlined in the table above.
-
Transferring : When transferring the solid or solutions, do so carefully within the fume hood to avoid generating dust or splashes.
-
Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed when not in use.[1]
-
-
Decontamination :
-
After handling, wipe down the work area with an appropriate solvent and then wash with soap and water.[4]
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after work is complete.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation : As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[2][5] This includes unused product, reaction mixtures, contaminated solvents, and disposable labware.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[2]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected by institutional hazardous waste management personnel.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Workflow for handling 6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. achmem.com [achmem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
